molecular formula C34H66N4O12 B15544222 Azide-PEG9-amido-C8-Boc

Azide-PEG9-amido-C8-Boc

Katalognummer: B15544222
Molekulargewicht: 722.9 g/mol
InChI-Schlüssel: IHMIRMWIHCIMTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azide-PEG9-amido-C8-Boc is a useful research compound. Its molecular formula is C34H66N4O12 and its molecular weight is 722.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O12/c1-34(2,3)50-33(40)11-9-7-5-4-6-8-10-32(39)36-12-14-41-16-18-43-20-22-45-24-26-47-28-30-49-31-29-48-27-25-46-23-21-44-19-17-42-15-13-37-38-35/h4-31H2,1-3H3,(H,36,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMIRMWIHCIMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azide-PEG9-amido-C8-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide-PEG9-amido-C8-Boc, a versatile heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool designed for bioconjugation, a process that joins two molecules together. Its structure features three key components: an azide (B81097) group (N₃), a polyethylene (B3416737) glycol (PEG) spacer with nine repeating units, and a carboxylic acid derivative with an eight-carbon chain, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups makes it an ideal linker for creating complex biomolecules.[1][2]

The primary application of this linker is in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. They consist of two active ends—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker like this compound.

The PEG component of the linker is crucial for improving the physicochemical properties of the final conjugate, such as enhancing solubility and providing conformational flexibility.[3] The azide and Boc-protected amine groups offer orthogonal handles for sequential conjugation reactions, a key feature for the modular synthesis of PROTACs. The azide group is particularly useful for "click chemistry," a class of highly efficient and specific reactions.[1]

Physicochemical Properties and Quantitative Data

Below is a summary of the key quantitative data for this compound. It is important to note that while some data is theoretical or based on similar compounds, it provides a strong foundation for experimental design.

PropertyValueSource(s)
Molecular Formula C₃₄H₆₆N₄O₁₂[4]
Molecular Weight 722.92 g/mol [4]
Purity Typically >95% (as specified by vendor)[5]
Solubility Soluble in DMSO and DMF. Limited solubility in water.
Storage Conditions Store at -20°C for long-term stability.[4][5]

Core Applications and Methodologies

The unique structure of this compound lends itself to two primary applications in drug development: as a linker in PROTAC synthesis and as a reagent in click chemistry reactions.

PROTACs function by inducing the formation of a ternary complex between a target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker plays a critical role in this process by optimizing the distance and orientation of the two ends of the PROTAC to facilitate efficient ternary complex formation.

Diagram of the PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.

Experimental Protocol: General Synthesis of a PROTAC using this compound

This protocol outlines a general two-step process for synthesizing a PROTAC.

Step 1: Coupling of the E3 Ligase Ligand to the Linker

  • Deprotection of the Linker: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add an acid, for example trifluoroacetic acid (TFA), to remove the Boc protecting group. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once complete, neutralize the reaction and remove the solvent under reduced pressure to yield the deprotected linker.

  • Amide Coupling: Dissolve the deprotected linker and an E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of thalidomide) in a polar aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purification: Purify the resulting azide-PEG9-E3 ligase ligand conjugate by preparative high-performance liquid chromatography (HPLC).

Step 2: Click Chemistry for Attaching the Target Protein Ligand

  • Reaction Setup: Dissolve the purified azide-PEG9-E3 ligase ligand conjugate and a target protein ligand functionalized with a terminal alkyne in a mixture of t-butanol and water.

  • Catalyst Addition: Add a copper(I) source, typically copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), to catalyze the azide-alkyne cycloaddition. A ligand such as TBTA (tris(benzyltriazolylmethyl)amine) can be used to stabilize the copper(I) catalyst.[6]

  • Reaction and Purification: Stir the reaction at room temperature until completion. Purify the final PROTAC molecule using preparative HPLC.

The azide group on this compound is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation.

Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow CuAAC Experimental Workflow cluster_reagents Reagent Preparation Azide This compound (or derivative) Reaction Reaction Mixture (e.g., t-BuOH/H2O) Azide->Reaction Alkyne Alkyne-functionalized Molecule Alkyne->Reaction Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->Reaction Incubation Incubation (Room Temperature) Reaction->Incubation Purification Purification (e.g., HPLC) Incubation->Purification Product Triazole-linked Conjugate Purification->Product

Caption: A typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: Detailed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a more detailed procedure for the click reaction itself.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a 11 mM solution of the azide-containing molecule (e.g., the azide-PEG9-E3 ligase ligand conjugate from the previous protocol) in the same solvent.

    • Prepare a 100 mM solution of copper(II) sulfate in water.

    • Prepare a fresh 1 M solution of sodium ascorbate in water.

    • If using a ligand, prepare a 10-100 mM stock solution of TBTA in DMSO.

  • Reaction Procedure:

    • In a reaction vessel, add the alkyne stock solution (1 equivalent).

    • Add the azide stock solution (1.1 equivalents).

    • Add the reaction solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve a final concentration of approximately 1-10 mM of the alkyne.

    • If using a ligand, add the TBTA stock solution (0.1 equivalents).

    • Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.

    • Initiate the reaction by adding the copper(II) sulfate stock solution (0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (1 equivalent).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Once the reaction is complete, it can be quenched by exposing it to air or by adding a chelating agent like EDTA. The product can then be purified by preparative HPLC.

Application in Targeting Signaling Pathways: The MAPK Pathway

PROTACs developed using linkers like this compound can be designed to target key proteins in signaling pathways implicated in diseases such as cancer. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in various cancers.[3] A PROTAC could be designed to target a kinase in this pathway, for instance, ERK1/2, for degradation.[3]

Diagram of a PROTAC Targeting the MAPK Signaling Pathway

MAPK_Pathway_PROTAC PROTAC Targeting the MAPK Pathway cluster_pathway MAPK Signaling Pathway cluster_protac PROTAC Intervention RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proteasome Proteasome ERK->Proteasome Degradation Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation PROTAC ERK-targeting PROTAC PROTAC->ERK Binds to ERK E3 E3 Ligase PROTAC->E3 Recruits E3 Ligase

Caption: A PROTAC targeting ERK for degradation, thereby inhibiting the downstream effects of the MAPK signaling pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and development. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, makes it an excellent choice for the synthesis of complex biomolecules, particularly PROTACs. The methodologies outlined in this guide provide a solid foundation for the application of this linker in the creation of novel therapeutics targeting a wide range of diseases. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like this compound will undoubtedly grow.

References

An In-Depth Technical Guide to Azide-PEG9-amido-C8-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C8-Boc is a specialized heterobifunctional chemical linker primarily employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the body's natural protein disposal machinery to eliminate disease-causing proteins. This linker is a critical component in the modular design of PROTACs, bridging a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand. Its unique structure, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, an amide bond, an eight-carbon alkyl chain, and a Boc-protected amine, offers a versatile platform for the synthesis of these advanced therapeutic agents.

The azide group provides a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of the linker to a molecule containing a corresponding alkyne group. The PEG9 spacer enhances the aqueous solubility and optimizes the spatial orientation between the two ends of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The C8 alkyl chain provides additional length and flexibility, while the Boc-protected amine allows for further chemical modifications or attachment to other molecular entities upon deprotection.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its distinct functional moieties. The molecule's properties are a composite of these components, making it a valuable tool in drug discovery and chemical biology.

PropertyValue
Chemical Formula C34H66N4O12
Molecular Weight 722.92 g/mol
IUPAC Name tert-butyl (8-((38-azido-3,6,9,12,15,18,21,24,27-nonaoxaoctatriacontan-1-oyl)amino)octyl)carbamate
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water and most organic solvents
Storage Recommended to be stored at -20°C for long-term stability

Core Applications in Drug Development

The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation. PROTACs containing this linker have the potential to address a wide range of diseases by eliminating proteins that are considered "undruggable" by traditional small molecule inhibitors.

The flexibility and hydrophilicity imparted by the PEG9 chain can improve the pharmacokinetic properties of the resulting PROTAC, such as enhanced solubility and cell permeability. The defined length of the linker is a critical parameter in optimizing the degradation efficiency of a PROTAC, as it dictates the geometry of the ternary complex.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are often proprietary, a general synthetic strategy can be outlined based on the principles of organic chemistry. The synthesis would likely involve the sequential coupling of the PEG spacer, the alkyl chain, and the terminal functional groups.

A more readily available experimental procedure is the utilization of this compound in the synthesis of a PROTAC via click chemistry. Below is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol: PROTAC Synthesis via CuAAC using this compound

Materials:

  • This compound

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (HPLC grade)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1.2 equivalents of the alkyne-functionalized target protein ligand with 1.0 equivalent of this compound in a mixture of buffer and DMSO to ensure solubility.

    • In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 stock solution with the THPTA stock solution in a 1:2 molar ratio.

    • Add the copper catalyst solution to the reaction mixture to a final concentration of 1-2 mM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the product.

  • Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired PROTAC product.

  • Characterization:

    • The purified PROTAC should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating a novel PROTAC.

PROTAC_Mechanism PROTAC PROTAC (this compound Linker) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociates Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation Degradation of POI Proteasome->Degradation Results in Recycling->PROTAC Re-enters cycle

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Experimental_Workflow start PROTAC Synthesis (using this compound) char Characterization (LC-MS, NMR) start->char invitro In Vitro Assays char->invitro binding Binding Affinity (SPR, ITC) invitro->binding degradation Degradation Assays (Western Blot, In-Cell Western) invitro->degradation cell_based Cell-Based Assays degradation->cell_based viability Cell Viability/Toxicity (MTT, LDH) cell_based->viability downstream Downstream Functional Assays cell_based->downstream invivo In Vivo Studies (Animal Models) downstream->invivo

Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.

In-Depth Technical Guide: Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key characteristics and applications of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its use in chemical synthesis and experimental design.

PropertyValue
Molecular Weight 722.92 g/mol
Chemical Formula C34H66N4O12
Description A polyethylene (B3416737) glycol (PEG)-based PROTAC linker.

PROTAC-Mediated Protein Degradation: A Mechanistic Overview

This compound serves as a linker in the synthesis of PROTACs, which are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. The general mechanism of action for a PROTAC is a cyclical process that results in the degradation of a target protein.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands.[1] The process begins with the PROTAC simultaneously binding to both the target protein and an E3 ligase, forming a ternary complex.[2] This proximity, induced by the PROTAC, allows the E3 ligase to attach ubiquitin tags to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the proteasome, a cellular machinery responsible for protein degradation.[1] Following the degradation of the target protein, the PROTAC is released and can participate in another cycle of degradation.[2]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Release Proteasome->E3 Release Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The azide (B81097) functional group of this compound allows for its conjugation to other molecules, typically those containing an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4] This reaction is highly efficient and specific, making it a robust method for synthesizing PROTACs.

General Protocol for PROTAC Synthesis via CuAAC

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound and an alkyne-functionalized ligand for a protein of interest.

Materials:

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and the alkyne-functionalized POI ligand in the chosen solvent system.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand (THPTA or TBTA).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized POI ligand.

    • Add the copper-chelating ligand to the mixture, followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Once the reaction is complete, purify the resulting PROTAC molecule using a suitable method, such as preparative high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_workflow PROTAC Synthesis Workflow start Start reagent_prep Reagent Preparation: - this compound - Alkyne-POI Ligand - CuSO4, Na-Ascorbate, Ligand start->reagent_prep reaction_setup Reaction Setup: Combine reagents in solvent reagent_prep->reaction_setup initiation Reaction Initiation: Add Sodium Ascorbate reaction_setup->initiation monitoring Reaction Monitoring: (e.g., LC-MS) initiation->monitoring purification Purification: (e.g., HPLC) monitoring->purification Reaction Complete end End: Purified PROTAC purification->end

Caption: A generalized experimental workflow for PROTAC synthesis.

References

The Pivotal Role of the PEG9 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and the Significance of Spacers

Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of novel molecular entities with enhanced functionalities by covalently linking two or more molecules, where at least one is a biomolecule. This powerful technology has given rise to cutting-edge innovations such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Central to the design and performance of these complex bioconjugates is the linker, or spacer, that connects the constituent molecular components. Polyethylene glycol (PEG) linkers have emerged as a class of synthetic, flexible, and hydrophilic spacers that are widely employed to optimize the physicochemical properties of bioconjugates. Among the diverse array of PEG spacer lengths available, the PEG9 spacer, which consists of nine repeating ethylene (B1197577) glycol units, provides a distinct and advantageous balance of properties for a multitude of bioconjugation applications.

The PEG9 Spacer: Physicochemical Properties and Advantages

A discrete PEG9 (dPEG®) spacer is a monodisperse compound, meaning it possesses a precisely defined molecular weight and length, in contrast to polydisperse PEG polymers which consist of a range of molecular weights. This uniformity is critical for the batch-to-batch consistency and reproducibility of bioconjugates.

The key advantages of incorporating a PEG9 spacer in bioconjugation include:

  • Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG9 spacer significantly improves the aqueous solubility of hydrophobic molecules, such as certain cytotoxic drugs or small molecule inhibitors. This can prevent aggregation of the final bioconjugate, a common challenge in drug development.[1][2]

  • Improved Pharmacokinetics: PEGylation, including the use of PEG9 spacers, can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a prolonged plasma half-life. This extended circulation time can enhance the therapeutic efficacy by increasing the exposure of the target tissue to the bioconjugate.[1]

  • Reduced Immunogenicity: The flexible PEG9 chain can create a "shielding" effect, masking potential immunogenic epitopes on the bioconjugate and thereby reducing the likelihood of an undesired immune response.[]

  • Optimized Spatial Orientation: The defined length of the PEG9 spacer provides precise control over the distance between the conjugated molecules. This is crucial for applications like PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for protein degradation.[][5]

  • Biocompatibility and Low Toxicity: PEG is a well-established biocompatible and non-toxic polymer, making it a safe choice for in vivo applications.[6]

Quantitative Data on PEG9 and Related Spacers

Direct quantitative comparisons of PEG9 with other PEG spacer lengths in a single comprehensive study are limited in publicly available literature. However, by examining studies that compare various PEG lengths, we can extrapolate the expected performance of a PEG9 spacer. The following tables summarize quantitative data for different functionalized PEG9 derivatives and provide a comparative look at the impact of PEG spacer length on key bioconjugate properties, drawing from studies on similar PEG lengths.

Table 1: Physicochemical Properties of Functionalized PEG9 Derivatives

Derivative NameMolecular Weight ( g/mol )CAS NumberKey Reactive Group
HO-PEG9-OH414.5N/AHydroxyl
m-PEG9-amine427.54211859-73-3Primary Amine
m-PEG9-acid456.52576495-35-5Carboxylic Acid
N3-PEG9-COOH511.56N/AAzide (B81097), Carboxylic Acid
Biotin-PEG9-NHS Ester808.94N/ANHS Ester
Bis-PEG9-NHS esterN/AN/ANHS Ester (homobifunctional)

Data sourced from various chemical supplier catalogs.

Table 2: Comparative Impact of PEG Spacer Length on ADC Properties (Synthesized Data)

PEG Spacer LengthIn Vitro Cytotoxicity (IC50)Plasma Half-life (t½)In Vivo Efficacy (Tumor Growth Inhibition)Reference
PEG2Lower (more potent)ShorterModerate[2]
PEG4[7]
PEG8↓↓↑↑↑↑[1]
PEG9 (Estimated) ↓↓ ↑↑ ↑↑ N/A
PEG12↓↓↓↑↑↑Variable[1][8]
PEG24↓↓↓↓↑↑↑↑Variable[8]

Note: This table presents a generalized trend synthesized from multiple studies. The actual impact of PEG spacer length is highly dependent on the specific antibody, payload, and tumor model. A decrease in in vitro cytotoxicity (higher IC50) with longer PEG chains is a commonly observed phenomenon, which is often balanced by improved in vivo efficacy due to enhanced pharmacokinetics.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG9 spacers in bioconjugation.

Protocol 1: Antibody-Drug Conjugate (ADC) Preparation using a PEG9-based Linker

This protocol describes the conjugation of a cytotoxic payload to an antibody via a heterobifunctional linker containing a PEG9 spacer and an NHS ester for reaction with lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Amine-reactive PEG9-payload conjugate (e.g., Payload-PEG9-NHS ester) dissolved in anhydrous DMSO.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, LC-MS system.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Add the desired molar excess of the Payload-PEG9-NHS ester solution to the antibody solution. A typical starting point is a 5-10 fold molar excess. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted payload-linker and quenching reagent using SEC or TFF.

    • The purified ADC can be further fractionated by HIC to isolate species with a specific drug-to-antibody ratio (DAR).

  • Characterization:

    • DAR Determination: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The average DAR can be calculated using the Beer-Lambert law.

    • Purity and Aggregation Analysis: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

    • Confirmation of Conjugation: Use LC-MS to confirm the molecular weight of the light and heavy chains of the reduced ADC, which will show mass additions corresponding to the conjugated payload-linker.

Protocol 2: PROTAC Synthesis with a PEG9 Linker

This protocol outlines the synthesis of a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG9 linker. This example utilizes "click chemistry" for the final coupling step.

Materials:

  • Target protein ligand with a terminal alkyne group.

  • E3 ligase ligand with a terminal azide group.

  • Azido-PEG9-Alkyne heterobifunctional linker.

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).

  • Ligand for the copper catalyst (e.g., TBTA).

  • Solvent (e.g., a mixture of t-butanol and water).

  • Purification system: Preparative RP-HPLC.

  • Characterization instruments: LC-MS and NMR.

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.

    • Add the Azido-PEG9-Alkyne linker.

    • In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate, sodium ascorbate, and TBTA in water.

  • Click Reaction:

    • Add the catalyst solution to the reaction mixture containing the ligands and the linker.

    • Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until one of the starting materials is consumed.

  • Purification:

    • Quench the reaction by adding EDTA to chelate the copper catalyst.

    • Dilute the reaction mixture with a suitable solvent and purify the PROTAC molecule by preparative RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key concepts and workflows related to the use of PEG9 spacers in bioconjugation.

ADC_Development_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Bioconjugation cluster_2 Purification & Characterization cluster_3 Final Product Payload Cytotoxic Payload Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload Conjugation PEG9_Linker Functionalized PEG9 Linker PEG9_Linker->Linker_Payload Crude_ADC Crude ADC Mixture Linker_Payload->Crude_ADC Antibody Monoclonal Antibody Antibody->Crude_ADC Reaction Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC, HIC) Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Final_ADC ADC Drug Product Characterization->Final_ADC

ADC Development Workflow with a PEG9 Linker

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment PROTAC PROTAC PROTAC->PROTAC Recycled POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_Ligand POI Ligand PEG9 PEG9 Linker POI_Ligand->PEG9 E3_Ligand E3 Ligase Ligand PEG9->E3_Ligand POI->E3_Ligase Forms Ternary Complex Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

PROTAC Mechanism of Action with a PEG9 Linker

Ternary_Complex_Formation cluster_0 Factors Influencing Ternary Complex Formation cluster_1 Ternary Complex cluster_2 Outcome Linker_Length Linker Length (e.g., PEG9) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Linker_Length->Ternary_Complex Linker_Flexibility Linker Flexibility Linker_Flexibility->Ternary_Complex Attachment_Points Attachment Points Attachment_Points->Ternary_Complex Cooperativity Cooperativity Cooperativity->Ternary_Complex Degradation_Efficiency Target Protein Degradation Efficiency (DC50, Dmax) Ternary_Complex->Degradation_Efficiency

Logical Relationship of Linker Properties to PROTAC Efficacy

Conclusion

The PEG9 spacer represents a valuable and versatile tool in the field of bioconjugation. Its discrete length and hydrophilic nature offer a favorable balance of properties that can significantly enhance the solubility, stability, and pharmacokinetic profile of bioconjugates. While direct, comprehensive quantitative comparisons with a full range of other PEG linker lengths are still emerging, the available data on similar PEG spacers strongly support the utility of PEG9 in the rational design of advanced therapeutics like ADCs and PROTACs. The detailed experimental protocols and conceptual workflows provided in this guide serve as a practical resource for researchers and drug development professionals seeking to leverage the advantages of the PEG9 spacer in their bioconjugation strategies. As the field continues to evolve, the precise control over molecular architecture afforded by discrete PEG linkers like PEG9 will undoubtedly play an increasingly critical role in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high yields and purity in the construction of complex molecules.[1] Among the arsenal (B13267) of available protecting groups, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely employed for the protection of amines, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[2][3] Its popularity is rooted in its ease of installation, stability across a broad range of reaction conditions, and facile removal under specific, mild acidic conditions.[2][4]

This guide provides a comprehensive overview of the Boc protecting group, detailing its underlying chemical principles, applications, and the quantitative aspects of its use. It includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding for professionals in research and drug development.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate (B1207046) that temporarily converts a reactive amine into a less nucleophilic form, preventing it from participating in unwanted side reactions.[5]

1.1. Mechanism of N-Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride.[4] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[6][7] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[4][6] While the reaction can proceed without a base, bases like triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP) are often used to facilitate the process, especially when starting with an amine salt.[4][5][8]

Boc_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Mechanism of N-Boc protection using Boc anhydride.

1.2. Mechanism of N-Boc Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[1] The most common method for its removal involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][9] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[7][10] This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the regenerated free amine.[2][10] The gaseous byproducts, isobutylene (B52900) (from the cation) and CO₂, shift the equilibrium, driving the reaction to completion.[5][10]

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Intermediate ProtectedAmine->Protonated + H⁺ Acid H⁺ (e.g., TFA, HCl) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tButylCation t-Butyl Cation Protonated->tButylCation FreeAmine R-NH₃⁺ (Amine Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H⁺

Mechanism of acid-catalyzed Boc deprotection.

1.3. Orthogonal Protection Strategies

The acid-labile nature of the Boc group makes it "orthogonal" to other protecting groups that are removed under different conditions.[5] This is a critical concept in multi-step synthesis, allowing for the selective deprotection of one functional group without affecting another.[1] The most common orthogonal partner to Boc is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[5][] Another is the carboxybenzyl (Cbz) group, which is typically removed by catalytic hydrogenation.[1][5] This orthogonality is fundamental to strategies like Solid-Phase Peptide Synthesis (SPPS).[12]

Orthogonal_Protection cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Cbz Cbz Strategy Boc Boc-NH-R Boc_Deprotection Acid (TFA, HCl) Boc->Boc_Deprotection Cleavage Fmoc Fmoc-NH-R Fmoc_Deprotection Base (Piperidine) Fmoc->Fmoc_Deprotection Cleavage Cbz Cbz-NH-R Cbz_Deprotection H₂, Pd/C Cbz->Cbz_Deprotection Cleavage Molecule Multi-functional Molecule Molecule->Boc Molecule->Fmoc Molecule->Cbz

Orthogonal deprotection of common amine protecting groups.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical quantitative data from various experimental protocols.

Table 1: N-Boc Protection of Various Amines with Boc₂O

Substrate Base/Catalyst Solvent Temp (°C) Time Yield (%) Reference
Primary Aliphatic Amine NaOH Water/Dioxane RT 2-12 h >95% [8]
Aniline None Water/Acetone RT 8-12 min 94% [13]
Benzylamine Triethylamine DCM RT 2-4 h ~98% [4]
Amino Acid NaOH Water RT 30 min >90% [5]

| Various Amines | Iodine (cat.) | Solvent-free | RT | 15-60 min | 90-98% |[14] |

Table 2: N-Boc Deprotection under Various Conditions

Reagent(s) Solvent Temp (°C) Time Substrate Scope Reference
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) RT 30 min - 3 h General, very common [2][5][15]
4M HCl 1,4-Dioxane or Ethyl Acetate RT 1 - 4 h General, precipitates HCl salt [2]
Oxalyl Chloride Methanol RT 1 - 4 h Mild, for diverse substrates [16]
TMSI Chloroform or Acetonitrile RT 15 min - 1 h Mild, non-hydrolytic [2]

| Thermal (No Reagent) | TFE or MeOH | 120-240°C | 30-45 min | Selective, for flow chemistry |[17] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the protection and deprotection of amines using the Boc group.

3.1. Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate on a 1 mmol scale.[4]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

  • Solvent (e.g., Dichloromethane (DCM), THF, Acetonitrile) (5-10 mL)

  • Base (optional, e.g., Triethylamine) (1.2 mmol, 1.2 eq)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If using a base like triethylamine, add it to the solution.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Quenching and Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine to remove impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

  • Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.

Boc_Protection_Workflow Start Dissolve Amine in Solvent Add_Boc2O Add Boc₂O (and optional base) Start->Add_Boc2O React Stir at Room Temp (Monitor by TLC/LC-MS) Add_Boc2O->React Workup Aqueous Workup (Wash with Acid/Base/Brine) React->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography) if needed Concentrate->Purify End N-Boc Protected Amine Concentrate->End If pure Purify->End

Workflow for the N-Boc protection of a primary amine.

3.2. Protocol for Acid-Catalyzed Deprotection of a Boc-Protected Amine

This protocol outlines a general procedure for removing a Boc group using Trifluoroacetic Acid (TFA).[2][15]

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Dichloromethane (DCM) (5-10 mL)

  • Trifluoroacetic Acid (TFA) (2-10 mL, concentration varies from 25% in DCM to neat)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid to the solution. The reaction is often fast, with visible bubbling of CO₂ gas.[7] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2] Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, the crude oil can be azeotroped with toluene (B28343) (3 x 10 mL).[5]

  • Neutralization and Workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be isolated as a free base or an ammonium (B1175870) salt.

Boc_Deprotection_Workflow Start Dissolve Boc-Amine in DCM Add_TFA Add TFA (Caution: Corrosive!) Start->Add_TFA React Stir at Room Temp (Monitor by TLC/LC-MS) Add_TFA->React Concentrate Concentrate in vacuo (Azeotrope with Toluene) React->Concentrate Neutralize Neutralize with NaHCO₃(aq) Concentrate->Neutralize Extract Extract with Organic Solvent & Wash with Brine Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Final_Concentrate Concentrate in vacuo Dry->Final_Concentrate End Deprotected Amine Final_Concentrate->End

Workflow for the acid-catalyzed deprotection of a Boc-amine.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis. Its robust stability to a wide array of reagents, combined with its clean and efficient removal under acidic conditions, provides a reliable and versatile method for protecting amine functionalities.[2][5] Its role is particularly prominent in Solid-Phase Peptide Synthesis, where its orthogonality with the Fmoc group allows for the precise, sequential construction of peptide chains.[1][] A thorough understanding of its reaction mechanisms, quantitative performance, and experimental protocols, as detailed in this guide, is essential for researchers, scientists, and drug development professionals aiming to leverage this protecting group to its full potential in the synthesis of novel and complex molecules.

References

An In-Depth Technical Guide to Azide-PEG9-amido-C8-Boc for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide-PEG9-amido-C8-Boc, a versatile heterobifunctional linker for click chemistry applications. We will delve into its chemical and physical properties, storage and stability considerations, and detailed protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed for covalent modification of biomolecules and the construction of complex molecular architectures. Its structure comprises three key functional components:

  • An Azide (B81097) Group (-N3): This moiety serves as a reactive handle for "click chemistry," a suite of rapid, specific, and high-yield chemical reactions. The azide group readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

  • A PEG9 Spacer: The nine-unit polyethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and any molecule it is attached to. This property is particularly advantageous in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the resulting conjugates.

  • A Boc-Protected Amine on a C8 Linker: The terminal end of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, attached via an eight-carbon alkyl chain with an amide bond. The Boc group provides a stable protecting group that can be selectively removed under acidic conditions to reveal a free amine. This amine can then be used for subsequent conjugation to other molecules, such as proteins, peptides, or small molecule drugs.

The combination of these features makes this compound a valuable tool for a range of applications, including drug delivery, bioconjugation, and the development of PROTACs.

Data Presentation: Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₃₄H₆₆N₄O₁₂
Molecular Weight 722.91 g/mol
Appearance Expected to be a colorless to pale yellow viscous liquid or semi-solid
Solubility Soluble in water, DMSO, DMF, and dichloromethane.
Storage (Powder) Store at -20°C for up to 3 years.
Storage (In Solvent) Store at -80°C for up to 1 year.
Stability Stable under recommended storage conditions. Avoid strong acids, light, and excessive heat.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Azide-PEG9-amido-C8-amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of the azide-functionalized linker to an alkyne-containing molecule.

Materials:

  • This compound (or its deprotected form)

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in PBS.

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Prepare a stock solution of CuSO₄ in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • In a reaction tube, add the alkyne-containing molecule solution.

  • Add the this compound stock solution to the reaction tube. A 2-5 fold molar excess of the azide linker is typically used.

  • Add the TBTA ligand (if used) to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The reaction progress can be monitored by LC-MS or SDS-PAGE (for protein conjugation).

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized linker to a molecule containing a strained alkyne (e.g., DBCO, BCN).

Materials:

  • This compound (or its deprotected form)

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

Procedure:

  • Dissolve the strained alkyne-functionalized molecule in PBS to the desired concentration (e.g., 1-5 mg/mL for a protein).

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.[2]

  • Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturation if working with proteins.[2]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.[2]

  • Monitor the reaction progress by an appropriate analytical method.

  • Purify the final conjugate to remove excess linker and other reagents.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound.

experimental_workflow cluster_start Starting Material cluster_deprotection Step 1: Deprotection cluster_activated Activated Linker cluster_conjugation Step 2: Click Chemistry cluster_final Final Product Azide_PEG9_amido_C8_Boc This compound (Protected) Deprotection Boc Deprotection (TFA, DCM) Azide_PEG9_amido_C8_Boc->Deprotection 1. Expose Amine Azide_PEG9_amido_C8_amine Azide-PEG9-amido-C8-amine (Deprotected) Deprotection->Azide_PEG9_amido_C8_amine 2. Activated Linker Click_Reaction Click Reaction (CuAAC or SPAAC) Azide_PEG9_amido_C8_amine->Click_Reaction 3. Conjugate Bioconjugate Bioconjugate Click_Reaction->Bioconjugate 4. Final Product

Caption: General experimental workflow for bioconjugation using this compound.

protac_synthesis_workflow cluster_components PROTAC Components cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand (with Alkyne) Step3 Step 3: Click Chemistry with POI Ligand POI_Ligand->Step3 E3_Ligase_Ligand E3 Ligase Ligand (with Amine) Step2 Step 2: Amide Coupling with E3 Ligase Ligand E3_Ligase_Ligand->Step2 Linker This compound Step1 Step 1: Boc Deprotection of Linker Linker->Step1 Step1->Step2 Deprotected Linker Step2->Step3 Linker-E3 Ligase Conjugate PROTAC PROTAC Molecule Step3->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

References

Methodological & Application

Revolutionizing Targeted Protein Degradation: A Guide to Utilizing Azide-PEG9-amido-C8-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to induce the formation of a productive ternary complex. This document provides detailed application notes and protocols for the use of Azide-PEG9-amido-C8-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of novel PROTACs.

Introduction to this compound

This compound is a heterobifunctional linker designed to offer a balance of hydrophilicity, flexibility, and precisely defined length for the rational design of PROTACs. Its structure comprises three key functional components:

  • An azide (N₃) group , which serves as a handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for a highly efficient and specific conjugation to an alkyne-functionalized ligand.

  • A polyethylene glycol (PEG) chain with nine ethylene (B1197577) glycol units (PEG9) . The PEG component enhances the aqueous solubility of the PROTAC, a common challenge for these often large and hydrophobic molecules. It also provides a flexible spacer, enabling the target protein and E3 ligase to orient optimally for ternary complex formation and subsequent ubiquitination.

  • A tert-butyloxycarbonyl (Boc)-protected amine connected via an amido-C8 alkyl chain. The Boc protecting group allows for orthogonal deprotection to reveal a primary amine, which can then be readily coupled to a carboxylic acid-functionalized ligand through standard amide bond formation. The C8 alkyl chain adds length and can influence the lipophilicity of the linker.

The modular nature of this linker allows for a convergent synthetic strategy, where the E3 ligase ligand and the target protein ligand can be synthesized and modified separately before being joined by the linker.

The PROTAC Mechanism of Action

PROTACs are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). By simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: The Impact of Linker Composition on PROTAC Efficacy

The length and composition of the linker are critical for the efficacy of a PROTAC. While specific data for PROTACs synthesized with this compound is often proprietary, the following table summarizes illustrative data from the literature, comparing the performance of PROTACs with different linker types. This data highlights the importance of linker optimization in achieving potent protein degradation.

PROTAC ExampleTarget ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1BRD4VHL4-unit PEG< 500> 80[1]
PROTAC 2BRD4CRBN4-unit PEG< 500> 80[1]
PROTAC 3SMARCA2/4VHLPEG250-30065-70[2]
PROTAC 4TBK1VHL21-atom alkyl/ether396[2]
PROTAC 5BTKCRBN≥ 4-unit PEG1-40> 90[2]

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific target, E3 ligase, and cell line used.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. It is assumed that the researcher has access to a target protein ligand functionalized with a terminal alkyne and an E3 ligase ligand functionalized with a carboxylic acid.

Synthesis_Workflow start Start Materials: - this compound - E3 Ligase Ligand-COOH - POI Ligand-Alkyne step1 Step 1: Boc Deprotection of Linker start->step1 step2 Step 2: Amide Coupling with E3 Ligase Ligand step1->step2 step3 Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with POI Ligand step2->step3 purification Purification and Characterization step3->purification final_protac Final PROTAC purification->final_protac Western_Blot_Workflow start Cell Seeding treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunodetection Immunodetection transfer->immunodetection analysis Data Analysis (DC50, Dmax) immunodetection->analysis

References

Strain-promoted alkyne-azide cycloaddition (SPAAC) using Azide-PEG9-amido-C8-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction. It enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1][2] The driving force for this reaction is the release of ring strain in the cyclooctyne, allowing it to proceed smoothly under physiological conditions.[3] SPAAC is widely utilized in bioconjugation, drug delivery, molecular imaging, and the development of therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Azide-PEG9-amido-C8-Boc is a heterobifunctional linker molecule designed for use in SPAAC reactions. It features a terminal azide group for reaction with a strained alkyne, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine.[4][5][6][7] The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise assembly of complex molecules by temporarily blocking the reactivity of the amine group.[4]

Key Features of SPAAC with this compound:

  • Biocompatibility: The copper-free nature of SPAAC makes it suitable for applications in living cells and in vivo.[1][2]

  • High Selectivity: Azides and cyclooctynes react specifically with each other, even in the presence of other functional groups found in biological systems.[1]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1][2]

  • Enhanced Properties: The PEG linker improves the hydrophilicity and pharmacokinetic profile of the resulting conjugate.[7][8]

  • Controlled Synthesis: The Boc protecting group enables sequential conjugation steps, which is critical in the synthesis of complex molecules like PROTACs.[4]

Applications

The use of this compound in SPAAC is particularly relevant for:

  • PROTAC Development: As a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.

  • Antibody-Drug Conjugates (ADCs): For attaching cytotoxic payloads to antibodies.

  • Biomolecule Labeling: For conjugating fluorophores, biotin, or other tags to proteins, nucleic acids, or lipids for imaging and detection purposes.[2]

  • Surface Functionalization: For modifying the surfaces of nanoparticles, polymers, or other materials.

Quantitative Data: SPAAC Reaction Kinetics

The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the specific structures of the azide and cyclooctyne, as well as the reaction conditions. The inclusion of a PEG linker has been shown to enhance reaction rates.[8]

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

Strained AlkyneAzide CompoundRate Constant (k₂ in M⁻¹s⁻¹)Conditions
BCNBenzyl Azide0.01 - >1Varies with specific BCN derivative and conditions
DBCO-PEGpara-azido-L-phenylalanine (pAzF)~0.1Not specified
DBCO-PEGpara-azidomethyl-L-phenylalanine (pAMF)~0.7Not specified
Sulfo-DBCO-amine3-azido-L-alanine0.32 - 1.22PBS, HEPES, MES, Borate buffers; pH 5-10; 25-37 °C
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.27 - 0.97DMEM and RPMI media
DBCO-TrastuzumabAzide 40.18 - 0.37HEPES and PBS buffers, pH 7
DBCO-PEG5-TrastuzumabAzide 431 ± 16% increase compared to non-PEGylatedHEPES and PBS buffers, pH 7
CyclooctyneBenzyl Azide6 x 10⁻⁵ M solution of cyclooctyneMethanol, 25°C
DIBOBenzyl AzideTwo orders of magnitude higher than cyclooctyneMethanol, 25°C
Ketone derivative of DIBOBenzyl AzideThree times faster than DIBOMethanol, 25°C
[9+1]CPPBenzyl Azide9.6 x 10⁻³Deuterated DMSO, 25°C
Tetra-fluorinated aromatic azideCyclooctyne3.60Not specified

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

This protocol describes a general method for conjugating an azide-modified biomolecule with a cyclooctyne-containing molecule using this compound as a precursor for generating the azide functionality after deprotection and subsequent modification.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Biomolecule to be modified (e.g., protein, antibody)

  • Boc deprotection reagent (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Neutralization buffer (e.g., 10% Diisopropylethylamine (DIPEA) in DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer.[8]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Boc Deprotection of this compound (if required for subsequent modification):

    • Dissolve this compound in the deprotection reagent.

    • Incubate for 15-30 minutes at room temperature.

    • Remove the deprotection reagent under vacuum.

    • Wash the resulting amine-PEG-azide with the appropriate solvent and neutralize.

  • Preparation of Reagents:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., 10 mM in anhydrous DMSO).

    • Prepare a stock solution of the azide-modified biomolecule in the chosen reaction buffer.

  • SPAAC Reaction:

    • In a reaction tube, combine the azide-modified biomolecule with the cyclooctyne-functionalized molecule. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-modified biomolecule is a common starting point.[1]

    • If using a DMSO stock solution, ensure the final concentration of DMSO in the reaction mixture is below 5-10% (v/v) to minimize effects on biomolecule stability.[1]

    • Gently mix the reactants.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[1] Reaction times may need optimization.

  • Purification:

    • Remove excess, unreacted reagents using a suitable purification method such as size-exclusion chromatography, dialysis, or HPLC.

  • Analysis:

    • Confirm the successful conjugation and assess the purity of the final product using techniques like SDS-PAGE (may show a band shift for larger conjugates), mass spectrometry (to confirm the increased molecular weight), or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm which disappears upon reaction).[9]

Protocol 2: Two-Step Conjugation using this compound

This protocol outlines the use of this compound in a sequential conjugation strategy, which is common in PROTAC synthesis.

Step 1: First Conjugation via the Amine (after Boc deprotection)

  • Boc Deprotection: Follow the deprotection procedure described in Protocol 1 to expose the primary amine.

  • Amine-Reactive Conjugation: React the exposed amine of the Azide-PEG9-linker with a molecule containing an amine-reactive group (e.g., an NHS ester or isothiocyanate). This is typically performed in an appropriate buffer (e.g., PBS pH 7.4-8.0) for a specified time (e.g., 1-2 hours at room temperature).

  • Purification: Purify the resulting azide-PEG-conjugate to remove any unreacted starting materials.

Step 2: Second Conjugation via SPAAC

  • SPAAC Reaction: Use the purified azide-PEG-conjugate from Step 1 in a SPAAC reaction with a cyclooctyne-functionalized molecule as described in Protocol 1.

  • Final Purification and Analysis: Purify and analyze the final bioconjugate as outlined in Protocol 1.

Visualizations

SPAAC_Reaction_Mechanism Azide R1-N3 (this compound derivative) TransitionState Transition State Azide->TransitionState Strain-Promoted [3+2] Cycloaddition Cyclooctyne R2-Cyclooctyne (e.g., DBCO) Triazole R1-Triazole-R2 (Stable Conjugate) TransitionState->Triazole

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (containing this compound linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb recruits Ub Ubiquitin Ub->PolyUb transfer Proteasome Proteasome PolyUb->Proteasome targeting Degradation POI Degradation Proteasome->Degradation leads to

Caption: Mechanism of action for a PROTAC, a key application for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Start Start: this compound & Cyclooctyne-Molecule Deprotection Boc Deprotection (if needed) Start->Deprotection ReagentPrep Prepare Stock Solutions Deprotection->ReagentPrep SPAAC Perform SPAAC Reaction (Room temp, 2-12h or 4°C, 12-24h) ReagentPrep->SPAAC Purify Purify Conjugate (e.g., SEC, Dialysis) SPAAC->Purify Analyze Analyze Product (SDS-PAGE, MS, UV-Vis) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Caption: A typical experimental workflow for bioconjugation using SPAAC.

References

Application Notes and Protocols for Bioconjugation using Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C8-Boc is a heterobifunctional linker designed for advanced bioconjugation and is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker possesses three key chemical features:

  • An azide (B81097) group (N₃) at one terminus, enabling highly specific and efficient covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[4]

  • A tert-butyloxycarbonyl (Boc)-protected primary amine at the other terminus. The Boc group is a stable protecting group that can be efficiently removed under acidic conditions to reveal a reactive primary amine, which can then be coupled to carboxylic acids, activated esters, or other electrophiles.[5][6]

  • A hydrophilic polyethylene (B3416737) glycol (PEG9) spacer that enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance.[7]

The orthogonal nature of the azide and the protected amine allows for a controlled, stepwise conjugation strategy, which is essential for the synthesis of well-defined bioconjugates.[5]

Key Applications

  • PROTAC Synthesis: The linker can connect a target protein-binding ligand and an E3 ligase ligand to form a PROTAC that induces the degradation of the target protein.[1][2][3]

  • Antibody-Drug Conjugate (ADC) Development: Covalent attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Surface Modification: Functionalization of nanoparticles, quantum dots, and other materials for biological applications.[7]

  • Peptide and Protein Labeling: Introduction of reporter molecules such as fluorescent dyes or biotin (B1667282) for detection and analysis.[8]

Data Presentation: Quantitative Analysis

The efficiency of bioconjugation reactions using this compound is critical for obtaining high yields of the desired product. The following tables summarize representative quantitative data for the key reactions involving this linker.

Table 1: Boc Deprotection of Amine-PEG Linkers

ParameterReagent/SolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2>95[5][9]
4M HCl in DioxaneRoom Temp0.5 - 2High[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Azide-Alkyne Cycloaddition (Click Chemistry) with PEGylated Azides

Reaction TypeAlkyne PartnerCatalyst/ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Yield (%)Reference(s)
CuAAC Terminal AlkyneCuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., TBTA) in aqueous buffer/co-solventNot typically measured for yield, reaction goes to completion>90[10]
SPAAC Cyclooctynes (e.g., DBCO, BCN)Catalyst-free, physiological pH and temperature0.01 - 1 (highly dependent on cyclooctyne (B158145) structure)>90[11]

Note: CuAAC is generally faster and more efficient but the copper catalyst can be cytotoxic, making SPAAC more suitable for applications in living systems.[8]

Experimental Workflows and Logical Relationships

The utility of this compound lies in its ability to facilitate sequential or orthogonal conjugations. The following diagrams illustrate the primary workflows.

G cluster_0 Sequential Conjugation Workflow A This compound C Click Chemistry (CuAAC or SPAAC) A->C B Molecule 1 (with Alkyne group) B->C D Intermediate Conjugate (Azide reacted, Amine still Boc-protected) C->D E Boc Deprotection (e.g., TFA in DCM) D->E F Intermediate Conjugate (with free Amine) E->F H Amide Bond Formation (e.g., EDC, NHS) F->H G Molecule 2 (with Carboxylic Acid or Activated Ester) G->H I Final Bioconjugate (Molecule 1 - Linker - Molecule 2) H->I

Caption: Sequential Conjugation Workflow.

G cluster_1 Orthogonal Conjugation Strategy cluster_left Pathway A: Azide First cluster_right Pathway B: Amine First A1 This compound C1 Click Chemistry A1->C1 B1 Alkyne-Molecule B1->C1 D1 Intermediate A C1->D1 Final Final Conjugation Step D1->Final A2 This compound B2 Boc Deprotection A2->B2 C2 Free Amine Linker B2->C2 E2 Amide Coupling C2->E2 D2 Carboxyl-Molecule D2->E2 F2 Intermediate B E2->F2 F2->Final

Caption: Orthogonal Conjugation Strategy.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the deprotected product (Azide-PEG9-amine).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide-functionalized linker to a molecule containing a terminal alkyne.

Materials:

  • This compound (or its deprotected form)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Dissolve the azide-containing linker and the alkyne-containing molecule in PBS (a co-solvent like DMSO can be used if solubility is an issue). A 1.5 to 5-fold molar excess of the alkyne is recommended.

  • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 500 mM Sodium Ascorbate in water, and 50 mM TBTA in DMSO.

  • Add the reagents to the reaction mixture in the following order, with gentle mixing after each addition:

    • TBTA ligand (to a final concentration of 1 mM)

    • CuSO₄ (to a final concentration of 0.5 mM)

    • Sodium Ascorbate (to a final concentration of 5 mM)

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) catalyst, although the ascorbate helps to maintain the reduced state.[12]

  • Monitor the reaction by LC-MS or HPLC.

  • Purify the resulting bioconjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of the azide linker to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound (or its deprotected form)

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-containing linker and the strained alkyne-containing molecule in the reaction buffer. A 1.5 to 3-fold molar excess of one component is typically used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the concentration of the reactants.

  • Monitor the progress of the conjugation by SDS-PAGE, LC-MS, or HPLC.

  • Once the reaction is complete, the bioconjugate can be purified by size-exclusion chromatography or other appropriate chromatographic techniques to remove any unreacted starting materials.

Conclusion

This compound is a versatile and powerful tool for creating complex, well-defined bioconjugates. The orthogonal reactivity of its terminal groups, combined with the beneficial properties of the PEG spacer, provides researchers with a robust platform for applications in drug discovery and development. The protocols provided herein offer a starting point for the successful implementation of this linker in various bioconjugation strategies. Optimization of reaction conditions may be necessary depending on the specific molecules being conjugated.

References

Application Notes and Protocols: Deprotection of the Boc Group on Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis, particularly in peptide synthesis, PEGylation, and the development of complex bioconjugates.[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under specific acidic conditions.[3][4] This document provides detailed protocols for the efficient deprotection of the Boc group from Azide-PEG9-amido-C8-Boc, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications.

The structure of this compound incorporates an azide (B81097) moiety for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, an amide linkage, and a Boc-protected terminal amine. The selective deprotection of the Boc group is a critical step to unmask the primary amine, enabling subsequent conjugation to other molecules of interest, such as proteins, peptides, or fluorescent labels. The protocols outlined below are optimized to ensure high-yield removal of the Boc group while preserving the integrity of the azide and amide functionalities within the molecule.

Chemical Principle

The deprotection of the Boc group is an acid-catalyzed cleavage reaction.[5] The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA).[1][6] This is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) gas.[6] The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine as an ammonium (B1175870) salt.[1][6]

The azide group is stable under the anhydrous acidic conditions typically used for Boc deprotection, making this an orthogonal protection strategy.

G cluster_reaction Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonation Protonated Carbamate Boc_Amine->Protonation + H+ (TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonation->Carbamic_Acid - Isobutylene Amine_Salt Primary Amine Salt (R-NH3+) Carbamic_Acid->Amine_Salt - CO2

Caption: Acid-catalyzed mechanism of Boc group removal.

Experimental Protocols

This section details two common and effective methods for the deprotection of this compound using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method, known for its efficiency and reliability.[5][7]

3.1.1 Materials

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

3.1.2 Procedure

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[7] A 25% TFA/DCM solution is often sufficient.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[7][8]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]

  • TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.[8]

  • Neutralization and Extraction (Optional, for free amine):

    • Dissolve the resulting TFA salt residue in DCM.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and deprotonate the amine.[8]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[9]

G start Start: This compound dissolve 1. Dissolve in anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add 20-50% TFA cool->add_tfa react 4. Stir for 1-2h at RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate 5. Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate 6. Co-evaporate with Toluene (x3) concentrate->coevaporate product_salt Product: Amine TFA Salt coevaporate->product_salt workup 7. Neutralize (NaHCO3), Extract, Dry product_salt->workup product_free Product: Free Amine workup->product_free

References

Application Notes and Protocols for Attaching Azide-PEG9-amido-C8-Boc to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of the heterobifunctional linker, Azide-PEG9-amido-C8-Boc, to a target protein ligand. This process is integral in various biopharmaceutical applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linkage of molecules is critical for therapeutic efficacy.[1][2][3] The protocols outlined below cover the preliminary deprotection step of the Boc-protected amine, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction for conjugation to an alkyne-modified target protein ligand.

Workflow Overview

The overall process involves a two-stage chemical modification followed by purification and characterization of the final conjugate. Initially, the tert-butyloxycarbonyl (Boc) protecting group on the this compound linker is removed to expose a reactive amine. This amine can then be coupled to a carboxyl group on a protein ligand. Subsequently, the azide (B81097) functionality of the PEG linker is utilized for conjugation to an alkyne-modified target protein via CuAAC.

G cluster_0 Phase 1: Linker Preparation cluster_1 Phase 2: Ligand Functionalization (Optional) cluster_2 Phase 3: Bioconjugation cluster_3 Phase 4: Analysis Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Amine_Linker Azide-PEG9-amido-C8-NH2 Deprotection->Amine_Linker Amide_Coupling Amide Coupling (EDC/NHS) Amine_Linker->Amide_Coupling Protein_Ligand_COOH Protein Ligand (-COOH) Protein_Ligand_COOH->Amide_Coupling Azide_PEG_Ligand Azide-PEG-Ligand Amide_Coupling->Azide_PEG_Ligand CuAAC CuAAC Click Chemistry Azide_PEG_Ligand->CuAAC Alkyne_Protein Alkyne-Modified Target Protein Alkyne_Protein->CuAAC Final_Conjugate Target Protein-Ligand Conjugate CuAAC->Final_Conjugate Purification Purification (e.g., IEX, SEC) Final_Conjugate->Purification Characterization Characterization (e.g., LC-MS) Purification->Characterization

Caption: Experimental workflow for attaching this compound to a target protein ligand.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol details the removal of the Boc protecting group from the linker to yield a primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[4][5]

  • Dichloromethane (DCM), anhydrous[4][5]

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4][5] If the substrate is sensitive to cationic species, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

  • For complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).[4]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]

Quantitative Data for Boc Deprotection:

ParameterReagent/SolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2>95[4][5]
4M HCl in DioxaneRoom Temp0.5 - 2High[4]
Protocol 2: Amide Coupling of Deprotected Linker to a Protein Ligand (Optional)

This protocol is for instances where the target protein ligand has a carboxylic acid moiety for coupling to the now-exposed amine of the PEG linker.

Materials:

  • Deprotected Azide-PEG9-amido-C8-NH2 (from Protocol 1)

  • Protein ligand with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the protein ligand in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Azide-PEG9-amido-C8-NH2 (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture may be purified by preparative HPLC to isolate the Azide-PEG-ligand conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized PEG-ligand to an alkyne-modified target protein.

G cluster_0 CuAAC Reaction Components Azide_Ligand Azide-PEG-Ligand Reaction_Mix Reaction Mixture Azide_Ligand->Reaction_Mix Alkyne_Protein Alkyne-Protein Alkyne_Protein->Reaction_Mix Copper CuSO4 Copper->Reaction_Mix Ligand THPTA/TBTA Ligand->Reaction_Mix Reducing_Agent Sodium Ascorbate (B8700270) Reducing_Agent->Reaction_Mix Buffer Aqueous Buffer (e.g., PBS) Buffer->Reaction_Mix Final_Product Protein-Ligand Conjugate Reaction_Mix->Final_Product Incubate at RT

Caption: Schematic of the CuAAC "click chemistry" reaction.

Materials:

  • Azide-PEG-ligand

  • Alkyne-modified target protein

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)[6]

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[6]

  • Protein-compatible buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

  • In a reaction tube, combine the alkyne-modified target protein and the Azide-PEG-ligand in a suitable buffer. The molar ratio will depend on the specific reactants and desired degree of labeling, but a slight excess of the PEG-ligand is common.

  • Prepare a premixed solution of CuSO₄ and the copper-chelating ligand (THPTA or TBTA) at a 1:5 molar ratio.[6] Let this mixture stand for a few minutes.

  • Add the copper/ligand premix to the reaction mixture containing the protein and linker. The final concentration of copper is typically in the range of 50-250 µM.[6]

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[6]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration for sensitive proteins.

  • Monitor the reaction progress by SDS-PAGE (observing a band shift) or LC-MS.

Quantitative Data for a Typical CuAAC Reaction:

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (to Alkyne)Reference(s)
Alkyne-Protein-2-60 µM1[6]
Azide-PEG-Ligand5 mM20-100 µM~2-fold excess[6]
CuSO₄20 mM50-250 µM-[6]
THPTA/TBTA50 mM250-1250 µM5 (to Copper)[6]
Sodium Ascorbate100 mM1-5 mM-[6]

Purification and Characterization

Following the conjugation reaction, it is crucial to purify the desired product from unreacted starting materials and reaction byproducts.

Purification

The choice of purification method will depend on the properties of the final conjugate. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted PEG-ligand and other small molecules.[7]

  • Ion-Exchange Chromatography (IEX): Can separate proteins based on differences in surface charge, which may be altered by PEGylation.[7]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity, which can also be affected by the attachment of the PEG linker.[7]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for smaller protein ligands and for analytical characterization.[7]

Characterization

The final conjugate should be thoroughly characterized to confirm successful conjugation and to determine the degree of labeling.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the increase in molecular weight of the protein after PEGylation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the accurate molecular weight of the conjugate, confirming the covalent attachment of the PEG-ligand.[8][9][10][11][12] This is the gold standard for characterization.

  • HPLC Analysis: Can be used to assess the purity of the final product and to separate different species (e.g., mono-PEGylated vs. di-PEGylated).

By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can successfully attach the this compound linker to a target protein ligand for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols: Coupling Azide-PEG9-amido-C8-Boc to an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the coupling of an azide-functionalized polyethylene (B3416737) glycol (PEG) linker, Azide-PEG9-amido-C8-Boc, to an alkyne-modified E3 ligase ligand. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The protocol utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]

The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy and pharmacological properties of the molecule. The length, composition, and attachment points of the linker can significantly influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[] The this compound linker is a versatile building block for PROTAC synthesis, featuring a PEG chain to enhance solubility and a terminal azide (B81097) group for conjugation via click chemistry. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for a terminal amine, which can be deprotected in a subsequent step to allow for the attachment of a POI ligand.

This application note will focus on the coupling of this azide-containing linker to an E3 ligase ligand, a fundamental step in the modular synthesis of PROTACs.

E3 Ligase Ligand Selection: Pomalidomide (B1683931)

For this protocol, we have selected pomalidomide as the E3 ligase ligand. Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ligase and is frequently employed in the design of PROTACs.[5][6][7][8][9] For the purpose of this protocol, a commercially available alkyne-functionalized derivative of pomalidomide, such as Pomalidomide-C5-alkyne, will be used as the reaction partner for the azide-linker.[10] This allows for a direct and efficient coupling via the CuAAC reaction.

Experimental Protocol: CuAAC Coupling Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly robust and specific "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[][11][12] This reaction is ideal for the synthesis of PROTACs due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[][13]

Materials and Reagents
  • This compound

  • Pomalidomide-C5-alkyne[10]

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Reaction Setup
  • Preparation of Stock Solutions:

    • Copper(II) sulfate solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • THPTA solution: Prepare a 200 mM stock solution of THPTA in deionized water.

    • Sodium ascorbate solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use.

  • Reaction Mixture:

    • In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and Pomalidomide-C5-alkyne (1.1 equivalents) in anhydrous DMF or DMSO to achieve a final concentration of approximately 10-50 mM.

    • Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.

Reaction Procedure
  • To the reaction mixture, add the THPTA solution (0.5 equivalents relative to CuSO₄).

  • Add the copper(II) sulfate solution (0.1 equivalents). The solution may turn a pale blue color.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 equivalents). The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Seal the reaction vial and stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

Work-up and Purification
  • Once the reaction is complete, dilute the reaction mixture with an equal volume of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired coupled product.

  • Characterize the purified product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative parameters for the CuAAC coupling reaction.

ParameterValueNotes
Stoichiometry
This compound1.0 eqLimiting reagent
Pomalidomide-C5-alkyne1.1 eqA slight excess is used to ensure complete consumption of the azide.
Copper(II) sulfate0.1 eqCatalytic amount.
THPTA0.05 eqLigand to stabilize the Cu(I) catalyst.
Sodium Ascorbate2.0 eqReducing agent to generate and maintain the Cu(I) state.
Reaction Conditions
SolventAnhydrous DMF or DMSOEnsures solubility of reactants.
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions.
Reaction Time1-4 hoursMonitor by TLC or LC-MS for completion.
Expected Outcome
Expected Yield> 80%CuAAC is a high-yielding reaction.
Purity (after purification)> 95%As determined by HPLC.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Dissolve this compound and Pomalidomide-C5-alkyne in anhydrous DMF/DMSO start->reagents degas Degas with N2/Ar reagents->degas add_reagents Add THPTA and CuSO4 degas->add_reagents initiate Add Sodium Ascorbate to initiate reaction add_reagents->initiate react Stir at Room Temperature (1-4 hours) initiate->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography/HPLC) workup->purify characterize Characterization (MS, NMR) purify->characterize end End Product: Coupled Ligand-Linker characterize->end

Caption: Experimental workflow for the CuAAC coupling reaction.

PROTAC Mechanism of Action

PROTAC_MOA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase (CRBN) E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Conclusion

The protocol described herein provides a robust and efficient method for coupling an azide-functionalized PEG linker to an alkyne-modified E3 ligase ligand. The use of CuAAC click chemistry ensures high yields and specificity, making it an ideal strategy for the modular synthesis of PROTACs. The resulting product, a Boc-protected E3 ligase ligand-linker conjugate, is a key intermediate that can be further elaborated by deprotection of the Boc group and subsequent coupling to a ligand for a protein of interest, ultimately leading to the formation of a functional PROTAC degrader. This methodology is broadly applicable to a wide range of E3 ligase ligands and linkers, facilitating the rapid generation of PROTAC libraries for drug discovery and chemical biology research.

References

Application Note: Solubility Profile of Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C8-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal azide (B81097) group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a C8 alkyl chain, and a tert-butyloxycarbonyl (Boc) protected amine.[][2][3] Understanding the solubility of this linker in various solvents is critical for its effective handling, reaction setup, and the purification of subsequent conjugates. This document provides a predicted solubility profile for this compound and a detailed protocol for its experimental determination.

The solubility of a molecule is governed by its structural and electronic properties. The distinct domains of this compound each contribute to its overall solubility profile:

  • t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.[4]

  • Amido Group: The amide linkage introduces polarity and the capacity for hydrogen bonding, improving solubility in polar aprotic and protic solvents.[4]

  • PEG9 (Polyethylene Glycol) Linker: The nine-unit PEG chain is highly flexible and hydrophilic, significantly contributing to solubility in a wide array of solvents, including polar organic solvents and aqueous solutions.[4][5][6]

  • Azide and C8 Alkyl Chain: The terminal azide group is a polar functional group, while the C8 alkyl chain introduces lipophilicity.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventSolvent ClassificationPredicted SolubilityRationale
Dichloromethane (DCM)ChlorinatedHighThe C8 alkyl chain and Boc group contribute to solubility.
ChloroformChlorinatedHighSimilar to DCM, the lipophilic moieties enhance solubility.
Dimethylformamide (DMF)Polar AproticHighThe polar amide and PEG chain interact favorably with DMF.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Acetonitrile (ACN)Polar AproticModerate to HighThe polarity of ACN should allow for good solvation.
Tetrahydrofuran (THF)EtherModerate to HighBalances polar and nonpolar characteristics.
Ethyl AcetateEsterModerateThe ester functionality can interact with the PEG and amido groups.
MethanolPolar ProticModerateThe PEG chain is soluble, but the C8 and Boc groups may limit high solubility.
EthanolPolar ProticModerateSimilar to methanol, with slightly better dissolution of lipophilic parts.
WaterAqueousLow to ModerateThe PEG chain enhances aqueous solubility, but the C8 and Boc groups are hydrophobic.
HexanesNonpolarLowThe molecule's polarity from the PEG, azide, and amide groups limits solubility.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Selected solvents (analytical grade or higher)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a vial.

    • Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

    • Cap the vial tightly and vortex vigorously for 2 minutes to facilitate dissolution.

    • Allow the vial to equilibrate at a constant temperature (e.g., room temperature, 25°C) for 24 hours to ensure saturation. Periodically vortexing during this time can aid in reaching equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial for any undissolved solid.

    • If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Analysis of the Supernatant:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant to determine the solubility. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Methodologies

The following diagrams illustrate the key relationships and workflows described in this application note.

cluster_molecule This compound Structure cluster_solvents Solvent Types Boc Boc Group (Lipophilic) Lipophilic Lipophilic Solvents (e.g., DCM, Hexanes) Boc->Lipophilic favors solubility in C8 C8 Alkyl Chain (Lipophilic) C8->Lipophilic favors solubility in PEG9 PEG9 Chain (Hydrophilic) Hydrophilic Hydrophilic Solvents (e.g., Water, Methanol) PEG9->Hydrophilic favors solubility in Amide Amide Linkage (Polar) Amide->Hydrophilic contributes to solubility in Azide Azide Group (Polar) Azide->Hydrophilic contributes to solubility in

Caption: Molecular structure and its influence on solvent preference.

start Start: Weigh Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate for 24h (with vortexing) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze Concentration (HPLC/UV-Vis) collect_supernatant->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

The defined solubility of this compound is crucial for its application in the synthesis of complex therapeutic molecules. As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2] The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule. In the context of ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody, where the PEG chain can help to mitigate aggregation and improve the pharmacokinetic profile of the conjugate.[3] A thorough understanding of its solubility allows for precise control over reaction conditions, leading to higher yields and purity of the final bioconjugate, which is a critical aspect of pharmaceutical development.

References

Application Notes and Protocols for Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C8-Boc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4][5][] This linker molecule is specifically designed for use in "click chemistry," a highly efficient and specific reaction for covalently joining molecular fragments.[1][7][8]

Structurally, this compound comprises three key components:

  • An azide (B81097) (N₃) group : This functional group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1][9][10]

  • A polyethylene glycol (PEG9) spacer : The nine-unit PEG chain enhances solubility and provides the necessary flexibility and length for the PROTAC molecule to effectively bring together the target protein and an E3 ubiquitin ligase.[11]

  • A tert-butyloxycarbonyl (Boc) protected amine on a C8 amido linker : This portion of the molecule allows for further chemical modifications after deprotection of the Boc group, enabling the attachment of a ligand that binds to a specific E3 ubiquitin ligase.

This document provides detailed guidelines for the storage, handling, and application of this compound in the synthesis of PROTACs.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₃₄H₆₆N₄O₁₂[3]
Molecular Weight 722.91 g/mol [2][3]
Appearance To be determined
Purity >98% (or refer to the Certificate of Analysis)[3]
Solubility Soluble in DMSO and other organic solvents.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety. As an azide-containing compound, specific precautions must be taken.

Storage Conditions
FormRecommended Storage TemperatureDuration
Powder -20°CUp to 3 years[12]
In Solvent -80°CUp to 1 year[12]

General Storage Guidelines:

  • Store in a dry, dark place.[3]

  • Keep the container tightly sealed to prevent moisture ingress.

  • Store separately from acids, metals, and other incompatible materials to avoid the formation of highly toxic and explosive hydrazoic acid or metal azides.

Handling Precautions

Azide compounds are potentially explosive and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.

  • Avoid Shock and Heat: Do not subject the compound to shock, friction, or heat.

  • Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and metals. Do not use metal spatulas to handle the compound.

  • Disposal: Dispose of azide-containing waste according to institutional and local regulations. Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of PROTACs. These protocols are based on general procedures for similar azide-PEG linkers and should be optimized for specific experimental conditions.

Deprotection of the Boc Group

This step is necessary to reveal the free amine for subsequent conjugation to an E3 ligase ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, Azide-PEG9-amido-C8-amine.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized linker to an alkyne-modified ligand for the target protein of interest (POI).

Materials:

  • Azide-PEG9-amido-C8-amine (or the Boc-protected form if the POI ligand is attached first)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., a mixture of DMSO and water)

Procedure:

  • Dissolve the azide-functionalized linker (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.1 equivalents) with THPTA or TBTA (0.5 equivalents) in the reaction solvent.

  • Add the copper catalyst solution to the solution containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0-2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the PROTAC can be purified using standard chromatographic techniques (e.g., HPLC).

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines the key steps in synthesizing a PROTAC using this compound and a CuAAC reaction.

PROTAC_Synthesis_Workflow cluster_reagents Key Reagents Start Start Step1 Deprotection of Boc Group (if necessary) Start->Step1 Step2 Conjugation to E3 Ligase Ligand Step1->Step2 Step3 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step2->Step3 Step4 Purification of PROTAC Step3->Step4 End Final PROTAC Molecule Step4->End Azide_Linker This compound Azide_Linker->Step1 Alkyne_POI Alkyne-functionalized POI Ligand Alkyne_POI->Step3 E3_Ligand E3 Ligase Ligand E3_Ligand->Step2 Copper_Catalyst CuSO4 + Sodium Ascorbate Copper_Catalyst->Step3

Caption: Workflow for PROTAC synthesis using this compound.

References

Application Notes and Protocols for Azide-PEG9-amido-C8-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Azide-PEG9-amido-C8-Boc is a versatile, high-purity linker designed for the synthesis of PROTACs. It features a polyethylene (B3416737) glycol (PEG) chain of nine units, which enhances solubility and provides a flexible spacer. The azide (B81097) functional group allows for efficient conjugation to a POI-binding ligand or an E3 ligase ligand via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The C8 alkyl chain provides a hydrophobic element, and the Boc-protected amine offers an orthogonal handle for further synthetic modifications.

These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs, using the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as a representative target.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (e.g., BRD4-Degrader) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated targeted protein degradation.

Representative Application: Development of a BRD4-Targeting PROTAC

For the purpose of these application notes, we will consider a hypothetical PROTAC, herein named BRD4-PEG9-CRBN , which targets BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase. This PROTAC is synthesized using this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized BRD4-targeting PROTACs with similar mechanisms of action, which can serve as a benchmark for a newly synthesized PROTAC like BRD4-PEG9-CRBN.

PROTAC Target(s) E3 Ligase Cell Line DC50 (nM) Dmax (%) Reference
dBET1 BRD2/3/4CereblonMV4;11~30>95[Winter et al., 2015]
MZ1 BRD4VHLHeLa~10>90[Zengerle et al., 2015]
ARV-771 BRD2/3/4VHL22Rv1<1>95[Raina et al., 2016]

Table 1: Degradation potency (DC50) and efficacy (Dmax) of representative BRD4 PROTACs.

PROTAC Cell Line Assay IC50 (nM) Reference
dBET1 MV4;11Cell Viability~50[Winter et al., 2015]
MZ1 Mv4-11Cell Viability~25[Zengerle et al., 2015]
ARV-771 22Rv1Cell Viability~4[Raina et al., 2016]

Table 2: Anti-proliferative activity of representative BRD4 PROTACs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of a PROTAC such as BRD4-PEG9-CRBN.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process, culminating in a click chemistry reaction to ligate the POI-binding and E3 ligase-recruiting moieties.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Boc_Deprotection 1. Boc Deprotection Start->Boc_Deprotection Amide_Coupling 2. Amide Coupling with CRBN Ligand (e.g., Pomalidomide derivative) Boc_Deprotection->Amide_Coupling Azide_Linker_CRBN Azide-PEG9-Linker-CRBN Amide_Coupling->Azide_Linker_CRBN Click_Chemistry 3. CuAAC Click Chemistry Azide_Linker_CRBN->Click_Chemistry Alkyne_BRD4 Alkyne-modified BRD4 Ligand (e.g., JQ1 derivative) Alkyne_BRD4->Click_Chemistry Final_PROTAC Final PROTAC (BRD4-PEG9-CRBN) Click_Chemistry->Final_PROTAC Purification 4. Purification (HPLC) Final_PROTAC->Purification Characterization 5. Characterization (LC-MS, NMR) Purification->Characterization Final_Product Pure, Characterized PROTAC Characterization->Final_Product

Figure 2: Synthesis workflow for a BRD4-targeting PROTAC.

Protocol 1: Western Blot for BRD4 Degradation

This protocol is used to determine the dose- and time-dependent degradation of BRD4 upon treatment with the synthesized PROTAC.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MV4;11, HeLa, 22Rv1)

  • Complete cell culture medium

  • Synthesized PROTAC (e.g., BRD4-PEG9-CRBN) stock solution in DMSO

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

    • Re-probe the membrane with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control signal for each sample.

    • Calculate the percentage of BRD4 remaining relative to the vehicle control.

    • Plot the percentage of remaining BRD4 against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.

Protocol 2: Cell Viability Assay

This protocol measures the effect of PROTAC-induced BRD4 degradation on cell proliferation.

Materials:

  • Human cancer cell line (e.g., MV4;11)

  • Complete cell culture medium

  • Synthesized PROTAC stock solution in DMSO

  • 96-well clear-bottom, opaque-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control.

  • Reagent Addition and Incubation: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow for PROTAC Characterization

PROTAC_Characterization_Workflow cluster_workflow PROTAC Characterization Workflow Start Synthesized & Purified PROTAC Western_Blot Western Blot for Protein Degradation Start->Western_Blot Cell_Viability Cell Viability Assay Start->Cell_Viability Co_IP Co-Immunoprecipitation for Ternary Complex Formation Start->Co_IP Downstream_Analysis Downstream Pathway Analysis (e.g., c-Myc expression) Start->Downstream_Analysis DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50 Ternary_Complex_Confirmation Confirm Ternary Complex Co_IP->Ternary_Complex_Confirmation Mechanism_Confirmation Confirm Mechanism of Action Downstream_Analysis->Mechanism_Confirmation

Figure 3: Workflow for the biological characterization of a PROTAC.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs. Its features allow for the straightforward and efficient generation of novel protein degraders. The protocols and data presented in these application notes provide a robust framework for the design, synthesis, and characterization of PROTACs for targeted protein degradation research and drug development. By following these guidelines, researchers can effectively evaluate the potential of their newly synthesized PROTACs and advance the development of this exciting therapeutic modality.

Troubleshooting & Optimization

Technical Support Center: Azide-PEG9-amido-C8-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azide-PEG9-amido-C8-Boc conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving a PEGylated linker?

Low yields in CuAAC reactions, a type of "click chemistry," can often be attributed to several key factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1][2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1][3]

  • Ligand Issues: The choice and concentration of the copper-chelating ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][4][5]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][6]

  • Steric Hindrance: The bulky nature of the PEG9 chain and the C8 linker may sterically hinder the approach of the azide and alkyne moieties, slowing down the reaction rate.[7][8][9][10]

Q2: Can the Boc protecting group interfere with the conjugation reaction?

The Boc (tert-butoxycarbonyl) protecting group itself is generally stable under the neutral or slightly acidic pH conditions of a typical CuAAC reaction and should not directly interfere. However, issues can arise during the deprotection step, which is usually performed under acidic conditions (e.g., with trifluoroacetic acid - TFA).[6][11] The tert-butyl cation generated during deprotection can cause side reactions by alkylating nucleophilic sites on your molecule.[6][11][12] It is crucial to perform the Boc deprotection as a separate step after the conjugation and to use scavengers to prevent unwanted side reactions.[6][11]

Q3: How does the PEG linker affect the reaction and purification?

The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the molecule, which can be advantageous.[13] However, it also increases the hydrodynamic volume and can lead to a heterogeneous mixture of products, complicating purification.[14][15][] Characterization can also be challenging due to the polydispersity of the PEG chain, which can cause peak broadening in techniques like size-exclusion chromatography (SEC).[14]

Troubleshooting Guide

Problem 1: Very low or no product formation.

Potential Cause Recommended Solution
Catalyst (Cu(I)) Inactivation Degas all solvents and solutions thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Prepare the sodium ascorbate (B8700270) solution fresh just before use to ensure its reducing capability. Increase the excess of sodium ascorbate to maintain the copper in the active Cu(I) state.[2]
Poor Reagent Purity Verify the purity of your this compound and your alkyne-containing molecule using techniques like NMR or mass spectrometry. Impurities can inhibit the catalyst or participate in side reactions.[2]
Incorrect Stoichiometry Ensure an accurate molar ratio of reactants. A slight excess (1.1-1.5 equivalents) of one reactant (often the less precious one) can help drive the reaction to completion.
Suboptimal Ligand Use a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction.[4][17] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[2]

Problem 2: The reaction is slow and does not go to completion.

Potential Cause Recommended Solution
Low Reactant Concentration Increase the concentration of the reactants. The rate of the CuAAC reaction is dependent on the concentration of the azide and alkyne.[2]
Insufficient Catalyst Loading Increase the concentration of the copper catalyst and the corresponding ligand.[2]
Steric Hindrance Consider increasing the reaction temperature moderately (e.g., to 37-50 °C) to overcome the activation energy barrier. Prolonging the reaction time may also be necessary.
Inadequate Mixing Ensure the reaction mixture is being stirred or agitated efficiently, especially if dealing with viscous solutions due to the PEG linker.

Problem 3: Presence of significant side products.

Potential Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is often due to the presence of oxygen. Ensure thorough degassing of all solutions and maintain an inert atmosphere.[18]
Azide Reduction The reducing agent (sodium ascorbate) can sometimes reduce the azide to an amine. While less common, using a milder reducing agent or carefully controlling the stoichiometry may help.
Boc Deprotection Side Reactions If Boc deprotection is performed in the same pot, the acidic conditions can lead to side reactions. It is highly recommended to perform Boc deprotection as a separate step after the conjugation reaction is complete and purified. Use scavengers like triethylsilane or anisole (B1667542) during deprotection to trap the tert-butyl cation.[6][11]

Problem 4: Difficulty in product purification.

Potential Cause Recommended Solution
Residual Copper Catalyst Wash the crude product with an aqueous solution of a chelating agent like EDTA to remove residual copper.[19] Passing the product through a short plug of silica (B1680970) gel can also be effective.[19]
Heterogeneous PEGylated Products Due to the nature of PEG, a mixture of PEGylated species may form. Purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used to separate the desired product from unreacted starting materials and other PEGylated forms.[]
Product Aggregation Biomolecules can sometimes aggregate during the reaction.[20] This can be minimized by optimizing pH, ionic strength, and temperature, or by adding excipients. Aggregates can be removed by filtration or centrifugation.[20]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Dissolve the this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).[19]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).[19]

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).[19]

    • If using a ligand, pre-mix the CuSO₄·5H₂O with the ligand (e.g., THPTA, 5 eq. relative to copper) in water before adding it to the reaction.[21]

  • Reaction Execution:

    • Degas the solution containing the azide and alkyne by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the pre-mixed catalyst/ligand solution).[19]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.[19]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[19]

    • Wash the organic layer with a dilute aqueous solution of EDTA to remove copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection
  • Reaction Setup:

    • Dissolve the purified Boc-protected conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add a scavenger (e.g., triethylsilane or anisole, 5-10 equivalents) to the solution.

    • Cool the mixture in an ice bath.

  • Deprotection:

    • Slowly add trifluoroacetic acid (TFA, 20-50% in DCM) to the cooled solution.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the TFA and solvent under reduced pressure (co-evaporating with toluene (B28343) can help remove residual TFA).

    • Dissolve the residue in a minimal amount of solvent and purify by an appropriate method (e.g., preparative HPLC or precipitation).

Quantitative Data Summary

Table 1: Typical Reaction Parameters for CuAAC

ParameterRecommended RangeNotes
Alkyne:Azide Ratio 1.0 - 1.2 : 1.0A slight excess of the more accessible reagent can improve yield.
CuSO₄·5H₂O 0.01 - 0.05 eq.Higher catalyst loading may be needed for challenging substrates.
Sodium Ascorbate 0.2 - 1.0 eq.Should be in excess relative to copper to maintain the Cu(I) state.
Ligand (e.g., THPTA) 0.25 - 0.5 eq. (5:1 ratio to Cu)Crucial for bioconjugations to protect biomolecules and accelerate the reaction.[2][4]
Temperature Room Temperature to 50°CHigher temperatures can help overcome steric hindrance but may also promote side reactions.[22]
Solvent t-BuOH/H₂O, DMSO/H₂O, DMF/H₂OCo-solvents are often necessary to dissolve both polar and non-polar reactants.[19][22]

Visualizations

G Workflow for Azide-PEG-Boc Conjugation & Deprotection cluster_prep Reagent Preparation cluster_reac CuAAC Reaction cluster_pur Purification cluster_deprot Boc Deprotection prep_azide Dissolve Azide-PEG-Boc and Alkyne Substrate degas Degas Azide/Alkyne Solution (Inert Gas) prep_azide->degas prep_cu Prepare CuSO4 Solution (with Ligand if used) add_reagents Add Ascorbate, then CuSO4 Solution prep_cu->add_reagents prep_asc Prepare Fresh Sodium Ascorbate Solution prep_asc->add_reagents degas->add_reagents react Stir at Room Temp (Monitor by TLC/HPLC) add_reagents->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify deprot_setup Dissolve Conjugate with Scavenger purify->deprot_setup add_tfa Add TFA Solution deprot_setup->add_tfa deprot_react Stir at Room Temp (Monitor by TLC/LC-MS) add_tfa->deprot_react final_purify Final Purification deprot_react->final_purify

Caption: Experimental workflow for the Azide-PEG-Boc conjugation and subsequent deprotection.

G Troubleshooting Low Yield in CuAAC start Low Yield? check_reagents Reagents Pure & Fresh? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Verify purity (NMR/MS). Use fresh reagents. check_reagents->sol_reagents No check_catalyst Catalyst System Working? check_conditions->check_catalyst Yes sol_conditions Optimize stoichiometry, temp, solvent, pH. check_conditions->sol_conditions No check_purification Purification Efficient? check_catalyst->check_purification Yes sol_catalyst Degas solvents. Use fresh ascorbate. Add ligand (e.g., THPTA). check_catalyst->sol_catalyst No sol_purification Use EDTA wash for Cu. Optimize chromatography (SEC, IEX). check_purification->sol_purification No end Improved Yield check_purification->end Yes sol_reagents->check_reagents sol_conditions->check_conditions sol_catalyst->check_catalyst sol_purification->check_purification

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

G Simplified CuAAC Catalytic Cycle CuII Cu(II) Precursor CuI Cu(I) - Active Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Cycloaddition Cycloaddition Cu_Acetylide->Cycloaddition Azide Azide (R2-N3) Azide->Cycloaddition Cycloaddition->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Product Cycloaddition->Triazole

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azide-PEG9-amido-C8-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this molecule and to troubleshoot potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing four key chemical moieties:

  • An azide (B81097) group (N₃) for use in bioorthogonal chemistry, most commonly in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2]

  • A polyethylene glycol (PEG) linker (PEG9) , which is a hydrophilic spacer arm consisting of nine ethylene (B1197577) glycol units. PEG linkers are known to enhance solubility, reduce aggregation, and improve the pharmacokinetic properties of conjugated molecules.[3][4][5][]

  • An amide bond that connects the PEG chain to a C8 alkyl chain, providing a stable linkage.[7][8]

  • A tert-butyloxycarbonyl (Boc) protected amine at the end of the C8 alkyl chain. The Boc group is a common acid-labile protecting group for amines.[9][10]

This molecule is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1][] It is also valuable in other bioconjugation applications where a flexible, hydrophilic spacer with a terminal amine is required.

Q2: What are the potential side reactions associated with the azide group in CuAAC reactions?

The primary side reactions to be aware of when using the azide functionality in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen and Cu(II), terminal alkynes can couple to form a diyne byproduct.[12] This can be minimized by maintaining anaerobic conditions or using a sufficient amount of a reducing agent like sodium ascorbate (B8700270).[12]

  • Copper-Mediated Oxidation: The copper catalyst, particularly in the presence of a reducing agent, can generate reactive oxygen species (ROS) that may lead to the oxidative degradation of sensitive biomolecules, such as peptides and proteins.[13] Using a copper-stabilizing ligand can help to minimize the generation of these reactive species.[12]

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[12] It is crucial to include a reducing agent like sodium ascorbate to regenerate Cu(I) throughout the reaction.[14][15]

Q3: What are the common side reactions during the deprotection of the Boc group?

The Boc group is removed under acidic conditions, and several side reactions can occur:

  • Alkylation of Nucleophilic Residues: The deprotection mechanism generates a stable tert-butyl cation. This electrophilic species can alkylate nucleophilic side chains in peptides and proteins, particularly tryptophan and cysteine.[16][17][18] The use of scavengers, such as triethylsilane (TES) or thioanisole, can help to trap the tert-butyl cation and prevent these side reactions.

  • Incomplete Deprotection: Insufficient acid strength, concentration, or reaction time can lead to incomplete removal of the Boc group.[9] The choice of solvent is also critical to ensure both the substrate and the acid are well-solvated.[9]

  • Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups, they may also be cleaved under the conditions used for Boc deprotection.[9] Careful selection of orthogonal protecting groups is necessary to avoid unintended deprotection.

Q4: How stable is the PEG linker and amide bond?

  • PEG Linker: Polyethylene glycol linkers are generally stable under a wide range of conditions.[19] However, they can be susceptible to oxidative degradation, especially in the presence of transition metals. The stability of certain linkages within a PEG-containing molecule can also be pH-dependent.[20][21]

  • Amide Bond: The amide bond is one of the most stable linkages in organic chemistry and is a fundamental component of peptides and proteins.[8] While generally robust, it can be cleaved by proteases in biological systems, a factor that is important in drug development.[7][22]

Troubleshooting Guides

Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity: Oxidation of Cu(I) to Cu(II).[12]Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used. Degas solvents to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality: Degradation of azide or alkyne starting materials.Check the purity and integrity of your starting materials. Store azide-containing compounds appropriately, as small molecule azides can be explosive when concentrated.[23]
Substrate-Specific Issues: Steric hindrance around the azide or alkyne.[12]Increase the reaction temperature or extend the reaction time. Consider using a copper-stabilizing ligand that can accelerate the reaction.[14]
Copper Sequestration: The substrate may chelate the copper catalyst, making it unavailable.[23]Add an excess of the copper catalyst. The addition of Zn(II) can sometimes release the active Cu(I).[23]
Formation of Side Products Alkyne Homocoupling: Presence of oxygen and Cu(II).[12]Maintain anaerobic conditions and ensure a sufficient excess of the reducing agent.
Degradation of a Sensitive Substrate: Copper-mediated oxidation.[13]Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[12] Consider lowering the reaction temperature.
Troubleshooting Boc Deprotection
Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acid is too weak or too dilute to effectively cleave the Boc group.[9]Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[9]
Inadequate Reaction Time or Temperature: The reaction has not proceeded to completion.[9]Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be required for some substrates.[9]
Poor Solubility: The substrate is not fully dissolved in the reaction solvent.Ensure the chosen solvent provides good solubility for your PEGylated compound. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection.[9]
Formation of Side Products Alkylation of Nucleophiles: The tert-butyl cation reacts with other functional groups.[16][17]Add a scavenger such as triethylsilane (TES), thioanisole, or water to the reaction mixture to trap the tert-butyl cation.
Cleavage of Other Acid-Labile Groups: The deprotection conditions are too harsh for other protecting groups present in the molecule.[9]Use milder acidic conditions (e.g., lower concentration of acid, shorter reaction time). Consider using an alternative, more orthogonal protecting group in your synthetic design.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O or DMSO/H₂O).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the CuSO₄·5H₂O solution to a final concentration of 1-5 mol%.

    • Add the sodium ascorbate solution to a final concentration of 5-10 mol%.

    • If the substrate is sensitive to oxidation, the use of a copper-stabilizing ligand like THPTA is recommended.[23]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent.

    • The product can be purified by column chromatography, preparative HPLC, or precipitation.

General Protocol for Boc Deprotection
  • Reaction Setup:

    • Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

    • If your molecule contains acid-sensitive, nucleophilic groups (e.g., tryptophan), add a scavenger like triethylsilane (1-5 equivalents).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Add trifluoroacetic acid (TFA) to the solution. A common condition is 20-50% TFA in DCM.[9]

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Reaction and Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[9]

    • The resulting amine salt can be used directly in the next step or neutralized with a mild base. Purification can be achieved by precipitation in a non-polar solvent like diethyl ether or by chromatography.[9]

Visualizations

CuAAC_Reaction cluster_catalyst Catalyst System Azide_PEG9_amido_C8_Boc This compound Cu(I) Cu(I) Alkyne_Molecule Alkyne-Containing Molecule CuSO4 CuSO₄ CuSO4->Cu(I) Reduction Na_Ascorbate Sodium Ascorbate Product 1,2,3-Triazole Product Cu(I)->Product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Side_Reactions cluster_CuAAC CuAAC Side Reactions cluster_Boc Boc Deprotection Side Reactions Start This compound In Reaction Mixture Alkyne_Homocoupling Alkyne Homocoupling (Glaser Coupling) Start->Alkyne_Homocoupling [O₂], Cu(II) Oxidative_Degradation Oxidative Degradation of Biomolecule Start->Oxidative_Degradation ROS Alkylation t-Butyl Cation Alkylation of Nucleophiles Start->Alkylation Acid, No Scavenger Incomplete_Deprotection Incomplete Deprotection Start->Incomplete_Deprotection Weak Acid / Short Time

Caption: Potential side reactions associated with this compound.

Troubleshooting_Workflow Start Experiment Start Problem {Low Yield or Side Products?} Start->Problem Check_Reagents Verify Reagent Purity and Concentration Problem->Check_Reagents Yes Success Successful Outcome Problem->Success No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Reagents->Optimize_Conditions Additives Consider Additives (Ligands, Scavengers) Optimize_Conditions->Additives Additives->Success Re-evaluate Re-evaluate Strategy Additives->Re-evaluate

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing Click Chemistry for Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Azide-PEG9-amido-C8-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a click reaction with a PEGylated azide (B81097)? A1: The choice of solvent is critical and depends on the solubility of both your azide and alkyne coupling partners. Due to the hydrophilic nature of the PEG9 linker, aqueous-based systems are often preferred.[1][2] A mixture of water with a co-solvent like DMSO, DMF, or t-butanol is highly effective.[3][4] DMSO, N-methylpyrrolidone (NMP), and N,N-dimethylformamide (DMF) are particularly good at preventing inhibitory complexes from forming when using certain ligands.[4]

Q2: Will the Boc protecting group be cleaved under standard CuAAC reaction conditions? A2: No, the tert-butyloxycarbonyl (Boc) group is stable under the neutral to slightly basic conditions typical of CuAAC reactions.[5][6] It is an acid-labile protecting group, so cleavage occurs under strong acidic conditions (e.g., with trifluoroacetic acid, TFA).[6][7] Therefore, you must avoid acidic workups or purification methods if you wish to keep the Boc group intact.

Q3: Can the amide linkage in my molecule be compromised during the reaction? A3: The amide bond is robust and generally not affected by the mild conditions of the CuAAC reaction.

Q4: What is the best order to add reagents to the reaction mixture? A4: A widely recommended order of addition is to first premix the copper(II) source (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA).[8][9] This mixture is then added to the solution containing your azide and alkyne substrates. The reaction is initiated by adding the reducing agent (e.g., sodium ascorbate) last.[8][9] This sequence allows the copper-ligand complex to form, preventing the premature reduction and precipitation of copper salts.[8]

Q5: Is it necessary to degas the reaction mixture? A5: Yes, degassing is a critical step.[8] The active catalyst is the Cu(I) ion, which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the solvents.[1][10] Failure to remove oxygen can lead to catalyst deactivation, depletion of the reducing agent, and low reaction yields.[3] Common degassing methods include bubbling an inert gas (argon or nitrogen) through the solvent or using several freeze-pump-thaw cycles for highly sensitive reactions.[11][12][13]

Troubleshooting Guide

This section addresses common problems encountered during the click chemistry reaction with this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Oxygen Contamination The Cu(I) catalyst has been oxidized. Degas all solvents and the final reaction mixture thoroughly by sparging with an inert gas (Ar or N₂) for 15-30 minutes or by using freeze-pump-thaw cycles.[3][8][11]
Poor Reagent Quality The reducing agent (sodium ascorbate) is old or has been oxidized. Use a freshly prepared solution of sodium ascorbate (B8700270) for each reaction.[14] Ensure the azide and alkyne starting materials are pure.
Suboptimal Catalyst Concentration The copper concentration may be too low. For many bioconjugation reactions, maximal activity is reached around 250 µM copper.[15]
Ligand Issues An inappropriate ligand was used, or the ligand:copper ratio is incorrect. For aqueous reactions, a water-soluble ligand like THPTA or BTTAA is recommended.[16][17] An excess of some ligands can inhibit the reaction, especially in water-rich solvent systems.[4] A ligand:copper ratio of 1:1 or 2:1 is often effective.[3]
Steric Hindrance The PEG9 chain or other bulky groups near the azide may be sterically hindering the reaction.[18] Increasing the reaction temperature modestly (e.g., to 37-45 °C) or extending the reaction time may help overcome this.[3][11]
Inhibitory Buffer Components Buffers containing high concentrations of chelating agents (e.g., Tris) or chloride can interfere with the copper catalyst.[3] Use non-coordinating buffers like HEPES, MOPS, or phosphate (B84403) buffers.[3]
Problem 2: A Precipitate Forms During the Reaction
Potential Cause Recommended Solution
Copper Salt Precipitation The copper catalyst has precipitated out of solution, often due to improper mixing order. Ensure you premix the CuSO₄ and ligand before adding them to the main reaction mixture.[8]
Product Insolubility The final triazole product may be insoluble in the chosen solvent system. Add more organic co-solvent (e.g., DMSO, DMF) to improve solubility.[3]
Aggregation The PEGylated molecules may be aggregating. Including a PEG linker is intended to improve solubility, but at high concentrations or in certain solvent systems, aggregation can still occur.[1] Try diluting the reaction.
Problem 3: Difficulty Purifying the Final Product
Potential Cause Recommended Solution
Residual Copper Copper ions are chelated by the newly formed triazole ring, making them difficult to remove. Wash the product with a solution of a chelating agent like EDTA.[19]
Unreacted Starting Material The reaction did not go to completion. Optimize the reaction conditions for higher yield. Use a slight excess (e.g., 1.2-1.5 equivalents) of one of the coupling partners (usually the less expensive one) to drive the reaction to completion.
Boc Deprotection The purification method is too acidic. Avoid reverse-phase HPLC conditions that use strong acids like TFA. Use neutral pH buffer systems for chromatography or consider alternative methods like size-exclusion chromatography or dialysis, which are suitable for PEGylated molecules.

Experimental Protocols & Data

Optimized CuAAC Reaction Protocol

This protocol is a starting point and may require optimization for your specific alkyne substrate.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Alkyne Substrate: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[20]

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[20]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use. [14][20]

2. Catalyst Premix Preparation:

  • In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand stock solutions in a 1:2 molar ratio. For example, mix 5 µL of 100 mM CuSO₄ with 5 µL of 200 mM THPTA.

  • Vortex briefly and let it stand for 2-3 minutes to allow for complex formation.[20]

3. Reaction Assembly:

  • In a new microcentrifuge tube, add the desired amount of your alkyne substrate.

  • Add 1.2 equivalents of the this compound stock solution.

  • Add buffer (e.g., 100 mM HEPES, pH 7.4) and/or co-solvents (e.g., DMSO, t-butanol) to reach the desired final reaction concentration (typically 1-10 mM of the limiting reagent).

  • Degas the mixture: Bubble argon or nitrogen gas through the solution for 15 minutes.

  • Add the prepared catalyst premix to the reaction tube. The final concentration of copper is typically between 50 µM and 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (a 5-10 fold excess over copper is common).[1]

4. Reaction and Monitoring:

  • Flush the headspace of the tube with inert gas and cap it tightly.

  • Allow the reaction to proceed at room temperature for 1-4 hours. If the reaction is slow, it can be gently heated to 37-45 °C.[3][11]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

5. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with water.

  • If the product is sufficiently hydrophobic, it may be extracted using an organic solvent like ethyl acetate.

  • To remove copper, consider passing the crude product through a column with copper-chelating resin or performing a liquid-liquid extraction with an aqueous EDTA solution.

  • Purify the final product using flash chromatography, preparative HPLC (with a neutral mobile phase to preserve the Boc group), or precipitation.

Key Reagent Considerations

Table 1: Comparison of Common Cu(I)-Stabilizing Ligands

LigandKey PropertiesRecommended Use Case
TBTA Water-insoluble, requires organic co-solvents (e.g., DMSO). High reaction kinetics.[10][16]Organic synthesis or reactions in high concentrations of organic co-solvents.[10]
THPTA Water-soluble, highly biocompatible.[16][17] Protects biomolecules from copper-mediated damage.[3]Ideal for bioconjugation in aqueous buffers.[8][17]
BTTAA Water-soluble, dramatically accelerates reaction rates, very low cytotoxicity.[10][16][17]Excellent for both in vitro and in vivo applications where speed and biocompatibility are critical.[10]

Table 2: Recommended Reagent Concentrations

ReagentTypical Final ConcentrationNotes
Limiting Reagent (Azide or Alkyne) 0.1 - 10 mM
Excess Reagent 1.2 - 2.0 equivalentsDrives the reaction to completion.
CuSO₄ 50 µM - 1 mMHigher concentrations can increase rate but may require more rigorous removal.[15]
Ligand (e.g., THPTA) 1 - 5 equivalents relative to CuA slight excess of ligand stabilizes the catalyst.[3]
Sodium Ascorbate 5 - 10 equivalents relative to CuA large excess ensures the copper remains in the Cu(I) state.[1]

Visual Workflow and Troubleshooting Diagrams

G prep_stocks Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) mix_reagents Combine Azide, Alkyne, & Buffer/Solvent prep_stocks->mix_reagents prep_ascorbate Prepare FRESH Sodium Ascorbate Solution initiate Initiate with Ascorbate prep_ascorbate->initiate prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst degas Degas Mixture (Ar or N2 sparge) mix_reagents->degas degas->add_catalyst add_catalyst->initiate react Incubate (RT to 45°C) Monitor via LC-MS/HPLC initiate->react workup Quench / Workup (e.g., EDTA wash for Cu removal) react->workup purify Purify Product (Chromatography, Precipitation) workup->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G start Problem: Low Reaction Yield q_oxygen Was the reaction degassed properly? start->q_oxygen q_reagents Are reagents fresh? (esp. Ascorbate) q_oxygen->q_reagents Yes sol_degas Solution: Degas all solvents and reaction mixture thoroughly. q_oxygen->sol_degas No q_ligand Is the ligand correct for the solvent? q_reagents->q_ligand Yes sol_reagents Solution: Use freshly prepared sodium ascorbate solution. q_reagents->sol_reagents No q_concentration Is reactant concentration >0.1 mM? q_ligand->q_concentration Yes sol_ligand Solution: Use water-soluble ligand (THPTA, BTTAA) for aq. media. q_ligand->sol_ligand No sol_concentration Solution: Increase concentration or allow for longer reaction time. q_concentration->sol_concentration No

Caption: Troubleshooting decision tree for diagnosing low-yield click chemistry reactions.

References

Technical Support Center: Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azide-PEG9-amido-C8-Boc. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this compound is influenced by its four key functional components: the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) spacer, the amide linkage, and the tert-butyloxycarbonyl (Boc) protecting group. The primary concerns are the degradation of the azide moiety, hydrolysis of the amide bond, and cleavage of the acid-labile Boc group.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it at -20°C in a dry, dark environment.[1][2] For solutions, it is best to prepare them fresh before use. If a stock solution must be stored, it should be kept at -80°C to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided.[1]

Q3: How does pH affect the stability of the molecule?

The stability of this compound is pH-dependent:

  • Acidic Conditions (pH < 4): Strong acids can lead to the protonation of the azide group, potentially forming hydrazoic acid, and can cleave the Boc protecting group.[3][4][5][6] Amide bond hydrolysis can also occur under strong acidic conditions, typically requiring elevated temperatures.[7][8][9]

  • Neutral Conditions (pH 6-8): The molecule is expected to have good stability at neutral pH.

  • Alkaline Conditions (pH > 8.5): The amide bond is susceptible to hydrolysis under alkaline conditions, which can be accelerated by heat.[7]

Q4: Is the azide group sensitive to other reagents?

Yes, the azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10] It is also sensitive to light, particularly UV radiation, which can lead to the formation of reactive nitrenes.[3]

Troubleshooting Guides

Problem 1: Incomplete or Failed Boc Deprotection

Possible Causes:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion.[11]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require sufficient time to complete.[11]

  • Steric Hindrance: The PEG chain may sterically hinder the acid's access to the Boc-protected amine.[11]

  • Solvent Issues: The solvent must fully solvate both the PEG-linker and the acid.[11]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[11]

  • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[11]

  • Consider a Stronger Acid: If TFA is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[11]

  • Ensure Proper Solvation: Use a solvent that provides good solubility for your compound.[11]

Problem 2: Low or No Reactivity of the Azide Group in Click Chemistry

Possible Causes:

  • Presence of Reducing Agents: Buffers containing DTT or TCEP will reduce the azide group.[10]

  • Acidic Buffer Conditions: Strongly acidic conditions (pH < 4) should be avoided for most click chemistry reactions.[10]

  • Degradation of the Azide: Improper storage or handling, such as exposure to light or heat, can lead to azide degradation.[3]

Troubleshooting Steps:

  • Use Non-Reducing Buffers: Ensure that all buffers are free from reducing agents.

  • Optimize pH: Perform click chemistry reactions at or near neutral pH.[10]

  • Use Fresh Reagents: Whenever possible, use freshly prepared solutions of the azide-containing linker.

Problem 3: Cleavage of the Amide Bond

Possible Causes:

  • Harsh pH Conditions: Exposure to strong acids or bases, especially at elevated temperatures, can hydrolyze the amide bond.[7][8][9]

Troubleshooting Steps:

  • Maintain Neutral pH: Work within a pH range of 6-8 whenever possible.

  • Avoid High Temperatures: If the experimental conditions permit, perform reactions at room temperature or below.

  • Buffer Selection: Use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES.[10]

Data Presentation

Table 1: Summary of Functional Group Stabilities

Functional GroupStable ConditionsUnstable Conditions
Azide Neutral pH (4-12)[10], absence of reducing agents.Strong acids (pH < 4)[10], presence of reducing agents (DTT, TCEP)[10], prolonged exposure to light and heat[3][10]
PEG Generally stable across a wide pH range.Susceptible to in vivo oxidative metabolism.
Amide Neutral and mild acidic/basic conditions.Strong acids or bases with heating.[7][8][9]
Boc Basic and nucleophilic conditions.[12]Acidic conditions (e.g., TFA, HCl).[4][5][6][12]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[11]

  • Cool the solution to 0°C in an ice bath.[11]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[11]

  • If necessary, add scavengers such as TIS (2.5-5% v/v).[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[11]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[11]

Protocol 2: Stability Assessment of this compound using HPLC

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Anhydrous organic solvent (e.g., DMSO or acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare the aqueous buffer and filter it through a 0.22 µm filter.[10]

  • Prepare a stock solution of the linker in an anhydrous organic solvent (e.g., 10 mM in DMSO).[10]

  • Add a known volume of the linker stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).[10]

  • Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).

  • At various time points, take aliquots of the solution and analyze them by HPLC to monitor the degradation of the parent compound and the appearance of any degradation products.

Visualizations

Stability_Pathway Potential Degradation Pathways of this compound cluster_degradation Degradation Conditions cluster_products Degradation Products A This compound B Strong Acid (e.g., TFA) A->B Boc Cleavage C Reducing Agents (e.g., DTT, TCEP) A->C Azide Reduction D Strong Base (e.g., NaOH) + Heat A->D Amide Hydrolysis E UV Light / Heat A->E Azide Degradation P1 H2N-PEG9-amido-C8-Boc (Boc Deprotection) B->P1 P2 H2N-PEG9-amido-C8-Boc (Azide Reduction) C->P2 P3 Azide-PEG9-NH2 + HOOC-C7-Boc (Amide Hydrolysis) D->P3 P4 Nitrene Formation (Azide Photolysis/Thermolysis) E->P4

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues Start Experiment Fails or Gives Unexpected Results Issue Identify Primary Issue Start->Issue Boc_Issue Incomplete Boc Deprotection Issue->Boc_Issue Boc-related Step Azide_Issue Low Azide Reactivity Issue->Azide_Issue Azide-related Step General_Degradation General Sample Degradation Issue->General_Degradation Other Boc_Sol1 Increase Acid Strength or Reaction Time Boc_Issue->Boc_Sol1 Azide_Sol1 Check for Reducing Agents and Adjust pH Azide_Issue->Azide_Sol1 General_Sol1 Review Storage and Handling Procedures General_Degradation->General_Sol1

References

Technical Support Center: CuAAC Reactions with Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Azide-PEG9-amido-C8-Boc in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges related to copper toxicity and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in CuAAC reactions?

A1: The primary cause of cytotoxicity in CuAAC reactions is the copper(I) catalyst. In the presence of oxygen and a reducing agent like sodium ascorbate (B8700270), the copper(I) ion can generate reactive oxygen species (ROS). ROS can inflict oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids, leading to decreased cell viability and apoptosis.

Q2: How can I minimize copper-induced toxicity in my experiments with this compound?

A2: Several strategies can be employed to minimize copper toxicity:

  • Use of Chelating Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA, and BTTES stabilize the copper(I) oxidation state, which not only accelerates the reaction but also reduces the generation of ROS.[1][2][3][4][5][6]

  • Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. For many cell-based applications, copper concentrations in the range of 50-100 µM are a good starting point.[7]

  • Maintain an Optimal Ligand-to-Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended to effectively protect cells from copper-mediated toxicity.[8][9]

  • Use a Reducing Agent Judiciously: Sodium ascorbate is the most common reducing agent, but its concentration should be optimized. Typically, a concentration of 2.5 mM is sufficient for many applications.[8]

  • Consider Copper-Free Alternatives: For highly sensitive applications, strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent copper-free alternative.

Q3: My CuAAC reaction with this compound has a low yield. What are the common causes?

A3: Low yields can stem from several factors:

  • Catalyst Inactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by atmospheric oxygen.[10]

  • Reagent Quality: Ensure the purity and stability of your this compound and alkyne-containing molecule.

  • Steric Hindrance: The PEG9 chain and the Boc protecting group can create steric hindrance, potentially slowing down the reaction.[11]

  • Solubility Issues: this compound is an amphiphilic molecule. Poor solubility of either reactant in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[12]

  • Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or an inappropriate pH can all negatively impact the reaction efficiency.

Q4: What is the role of the Boc protecting group on the this compound, and does it interfere with the CuAAC reaction?

A4: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. In the context of this compound, it protects the terminal amine of the C8 linker. While the Boc group itself is generally stable under CuAAC conditions, its bulkiness, in conjunction with the PEG chain, might contribute to steric hindrance, which could slightly reduce reaction kinetics.[11] However, the primary role of the PEG linker is to increase the distance between the azide (B81097) and the potentially bulky molecule it's attached to, which can help mitigate steric hindrance.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your CuAAC experiments with this compound.

Problem 1: High Cell Death or Low Cell Viability
Potential Cause Recommended Solution
Excessive Copper Toxicity Decrease the final copper sulfate (B86663) concentration (start with 50 µM and titrate down).[7] Increase the ligand-to-copper ratio to 5:1 or even 10:1. The use of ligands like THPTA, BTTAA, or BTTES is highly recommended.[1][2][3][4][5][6]
Reactive Oxygen Species (ROS) Generation Ensure you are using a fresh solution of sodium ascorbate. Add a ROS scavenger, such as aminoguanidine (B1677879) (final concentration of 5 mM), to the reaction mixture.[7] Minimize the reaction time.
Inherent Toxicity of Reagents Perform control experiments to assess the toxicity of this compound and your alkyne partner independently of the copper catalyst.
Problem 2: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Copper Catalyst Degas your solvents to remove dissolved oxygen. Prepare fresh solutions of copper sulfate and sodium ascorbate for each experiment. Ensure the sodium ascorbate is not oxidized (it should be a white powder).[14]
Solubility Issues of this compound Use a co-solvent system. A mixture of water with DMSO, DMF, or t-BuOH can improve the solubility of amphiphilic reagents.[8] Start with a small percentage of the organic solvent and optimize as needed.
Steric Hindrance Increase the reaction time. Gently heat the reaction (e.g., to 37°C), if compatible with your biological system. Consider using a longer PEG linker if steric hindrance is a significant issue.[11]
Copper Sequestration If your biological system contains molecules that can chelate copper (e.g., proteins with histidine residues), you may need to increase the copper and ligand concentration.[15]
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Residual Copper Catalyst For biomolecules, use size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA to remove the copper catalyst.[9] For small molecules, filtration through a plug of alumina (B75360) or silica, or the use of copper scavenging resins can be effective.[16][17][18]
Unreacted Starting Materials Optimize the stoichiometry of your reactants. If one component is more precious, use a slight excess of the other to drive the reaction to completion. Use analytical techniques like LC-MS or HPLC to monitor the reaction progress and determine the optimal endpoint.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies on biocompatible CuAAC reactions. While not specific to this compound, they offer valuable guidance for optimizing your experiments.

Table 1: Comparison of Copper-Accelerating Ligands

LigandRelative Reaction KineticsBiocompatibilityCytotoxicityRecommended Use
THPTA ModerateModerateModerateGeneral in vitro and some live-cell applications.[1][2][5][6]
BTTAA Very HighVery HighVery LowIn vivo and sensitive in vitro applications.[1][2]
BTTES HighVery HighVery LowIn vivo and sensitive in vitro applications.[1][2]
TBTA Very HighLowHighPrimarily for organic synthesis, not recommended for live cells.[1]

Table 2: Effect of Copper and Ligand Concentration on Cell Viability

Copper (CuSO₄) ConcentrationLigand (THPTA) ConcentrationLigand:Cu RatioApproximate Cell Viability (%)
50 µM250 µM5:1>95%[8]
100 µM500 µM5:1~90%[8]
50 µM50 µM1:1~70%[19]
100 µM0 µM0:1<50%[20][21]

Data is generalized from studies on various cell lines and should be used as a starting point for optimization.

Experimental Protocols

General Protocol for Biocompatible CuAAC with this compound

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • Alkyne-functionalized molecule: 10 mM in a compatible solvent.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA (or other ligand): 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • Aminoguanidine: 100 mM in water.

  • Reaction Setup (for a 500 µL final volume):

    • In a microcentrifuge tube, combine:

      • Your alkyne-containing sample in buffer (to a final volume of 432.5 µL).

      • 10 µL of 10 mM this compound stock solution (final concentration: 200 µM).

    • Prepare the catalyst premix in a separate tube:

      • 2.5 µL of 20 mM CuSO₄ stock solution.

      • 12.5 µL of 100 mM THPTA stock solution.

      • Vortex briefly to mix.

    • Add the 15 µL of the catalyst premix to the reaction tube (final concentrations: 100 µM CuSO₄, 500 µM THPTA).

    • Add 25 µL of 100 mM aminoguanidine stock solution (final concentration: 5 mM).

    • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C.

    • Protect the reaction from light if using fluorescent probes.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS, fluorescence). Reaction times can vary from 30 minutes to several hours.

  • Work-up and Purification:

    • Quench the reaction by adding EDTA to a final concentration of 5-10 mM.

    • Proceed with purification as described in the Troubleshooting Guide (Problem 3).

Visualizations

CopperToxicityMitigation cluster_problem Problem: Copper-Induced Cytotoxicity cluster_solution Solution: Ligand-Mediated Protection Cu(I) Cu(I) ROS Reactive Oxygen Species (ROS) Cu(I)->ROS + O2 + Reducing Agent Cu(I)_ligand Cu(I)-Ligand Complex Cu(I)->Cu(I)_ligand + Ligand (e.g., THPTA) O2 O2 ReducingAgent Sodium Ascorbate CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage AcceleratedCuAAC Accelerated CuAAC Reaction Cu(I)_ligand->AcceleratedCuAAC ReducedROS Reduced ROS Formation Cu(I)_ligand->ReducedROS Ligand THPTA Ligand->Cu(I)_ligand CellViability Improved Cell Viability ReducedROS->CellViability

Caption: Mechanism of copper toxicity and its mitigation by chelating ligands.

TroubleshootingWorkflow Start Low CuAAC Reaction Yield CheckReagents Check Reagent Quality (Azide, Alkyne, Ascorbate) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK Degas Degas Solvents CheckReagents->Degas Suspect Oxidation FreshAscorbate Use Fresh Ascorbate CheckReagents->FreshAscorbate Suspect Oxidation CheckSolubility Address Solubility Issues OptimizeConditions->CheckSolubility Still Low Yield Success Improved Yield OptimizeConditions->Success Yield Improved CoSolvent Add Co-solvent (e.g., DMSO) CheckSolubility->CoSolvent ConsiderSterics Mitigate Steric Hindrance IncreaseTime Increase Reaction Time/Temp ConsiderSterics->IncreaseTime LongerLinker Consider Longer Linker ConsiderSterics->LongerLinker Degas->OptimizeConditions FreshAscorbate->OptimizeConditions CoSolvent->ConsiderSterics Still Low Yield CoSolvent->Success Yield Improved IncreaseTime->Success LongerLinker->Success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

DecisionTree Start Planning a Bioconjugation Experiment CellSensitivity Are your cells highly sensitive to copper? Start->CellSensitivity StandardCuAAC Standard CuAAC with Optimized Conditions CellSensitivity->StandardCuAAC No/Moderate SPAAC Copper-Free SPAAC CellSensitivity->SPAAC Yes LigandOptimization Use Biocompatible Ligand (e.g., BTTAA, BTTES) Low Cu Concentration 5:1 Ligand:Cu Ratio StandardCuAAC->LigandOptimization

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex essential for protein degradation.[4][5]

This guide provides a comparative analysis of Azide-PEG9-amido-C8-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, against other common PROTAC linker classes. We will delve into supporting experimental data, present detailed methodologies for key evaluation assays, and visualize the underlying biological and experimental processes.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a mere spacer but an active component that dictates the spatial orientation of the POI and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation by the proteasome.[5][6] An ideal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) while also conferring favorable drug-like properties to the PROTAC molecule.[1][4] The optimization of linker length, composition, and rigidity is often an empirical process, yet understanding the characteristics of different linker types can significantly streamline this endeavor.[3][5]

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers are broadly categorized based on their chemical composition, with PEG and alkyl chains being the most common motifs.[3][] this compound is a hybrid linker that incorporates both a PEG chain for hydrophilicity and an alkyl chain for length and lipophilicity, along with an azide (B81097) group for facile "click chemistry" conjugation.[8][9]

Below is a summary of the key characteristics of different linker classes:

Linker ClassKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene (B1197577) glycol units.[10]Enhances aqueous solubility.[11][12] Can be systematically varied in length.[11]May decrease cell permeability if excessively long.[10] Can be metabolically less stable than alkyl chains.[13]
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains.[13][]Synthetically accessible and chemically stable.[5] Can improve membrane permeability due to increased lipophilicity.[]Can decrease aqueous solubility.[5] May lead to non-specific binding.[5]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[1][13]Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding.[1] May improve selectivity.[1]Can be more synthetically challenging.[13] Reduced flexibility might hinder optimal ternary complex formation.
This compound A hybrid PEG and alkyl linker with an azide handle.[8][9]Combines the solubility benefits of PEG with the length of an alkyl chain. The azide group allows for efficient and modular synthesis of PROTAC libraries via click chemistry.[3][]The balance between the hydrophilic PEG and lipophilic alkyl components needs to be optimized for specific targets.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[4] The following table presents representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[15]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether16-atom alkyl linkerEstrogen Receptor α (ERα)VHL~10>90[15][16]
Alkyl/EtherAlkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[15]
PEG4-PEG unitsBTKCRBNPotent Degradation>90[3]
PEGVarying PEG lengthsERαVHLLength-dependent>90 (optimal length)[16]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Linker Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis Linker_Synthesis Linker Synthesis (e.g., this compound) Conjugation Ligand-Linker Conjugation (e.g., Click Chemistry) Linker_Synthesis->Conjugation Ligand_Synthesis POI and E3 Ligand Synthesis Ligand_Synthesis->Conjugation Binding_Assay Binding Affinity Assay (e.g., FP, SPR, ITC) Conjugation->Binding_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Conjugation->Degradation_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Conjugation->Permeability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax Permeability_Assay->SAR_Analysis DC50_Dmax->SAR_Analysis

Caption: A typical workflow for the design and evaluation of PROTACs with different linkers.

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.[5]

Protein Degradation Assay (Western Blot) to Determine DC50 and Dmax

Principle: This assay quantifies the amount of a target protein in cells after treatment with a PROTAC. By treating cells with a range of PROTAC concentrations, a dose-response curve can be generated to determine the DC50 and Dmax values.

General Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Normalize the protein lysates to the same concentration. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.

Binding Affinity Assay (Fluorescence Polarization)

Principle: This assay measures the binding affinity of the PROTAC to its target protein and the E3 ligase in a competitive format. A fluorescently labeled ligand (tracer) that binds to the protein will have a high fluorescence polarization (FP) value. A PROTAC that competes with the tracer for binding will cause a decrease in the FP value.

General Protocol:

  • Reagent Preparation: Prepare solutions of the purified target protein (or E3 ligase) and a fluorescently labeled tracer that binds to the same site as the PROTAC's corresponding ligand.

  • Assay Setup: In a multi-well plate, add the protein-tracer complex to a series of wells.

  • PROTAC Titration: Add the PROTAC at varying concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis: Plot the change in FP against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, the optimal choice is highly dependent on the specific POI and E3 ligase pair.[17] Hybrid linkers like this compound offer a compelling combination of properties, including enhanced solubility and a convenient handle for modular synthesis via click chemistry. The systematic evaluation of a diverse set of linkers using robust biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and ultimately to the successful development of novel therapeutics.[5]

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to PROTACs Synthesized with Azide-PEG9-amido-C8-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability. This guide provides a comparative analysis of PROTACs synthesized with the specific linker, Azide-PEG9-amido-C8-Boc, and other common linker types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct experimental data for PROTACs synthesized using the precise "this compound" linker is not extensively available in peer-reviewed literature, we can infer its properties and performance based on its constituent parts and compare it to well-documented alternative linkers. The "this compound" linker suggests a polyethylene (B3416737) glycol (PEG) chain of nine units, an amide bond, an eight-carbon alkyl chain, and terminal azide (B81097) and Boc-protected amine functionalities, likely for use in "click chemistry" and further chemical modifications.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target.[1] The linker's length, flexibility, and chemical composition are critical factors that govern the geometry and stability of this ternary complex.[2][3]

The Influence of PEG Linkers

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2][4][5][6] The length of the PEG chain is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair.[1][7][8][9]

  • Too short of a linker may lead to steric hindrance, preventing the formation of a stable ternary complex.[1]

  • Too long of a linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]

The following table summarizes data from a study on estrogen receptor (ER) targeting PROTACs with varying linker lengths, illustrating the impact of linker length on degradation efficacy.

PROTACLinker Length (atoms)ER Degredation (%) at 10µM
PROTAC 99~40%
PROTAC 1216~80%
PROTAC 1319~60%
PROTAC 1421~50%
PROTAC 1616~20%
(Data adapted from a study on ERα targeting PROTACs, showcasing the effect of linker length on degradation in MCF7 cells after 24 hours of treatment.[7])
Alternative Linker Chemistries

While PEG linkers are common, other linker types, such as alkyl chains and rigid linkers, are also employed to fine-tune PROTAC properties.[10][11]

  • Alkyl Chains: These provide flexibility and are synthetically straightforward. However, they can increase the lipophilicity of the PROTAC, potentially reducing solubility.[10]

  • Rigid Linkers: These linkers, which often incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex and improve pharmacokinetic properties.[11]

The choice of linker is a critical optimization step in PROTAC development. The following table provides a conceptual comparison of different linker types.

Linker TypeAdvantagesDisadvantages
PEG Linkers Enhanced solubility and cell permeability, tunable length.[2][4][5][6]Can have reduced metabolic stability.[10]
Alkyl Chains Synthetically simple, flexible.Can decrease solubility and increase non-specific binding.
Rigid Linkers Can improve potency and selectivity by pre-organizing the molecule.[11]Can be more synthetically challenging.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of PROTACs.

PROTAC Synthesis via Click Chemistry

The azide functionality in the "this compound" linker makes it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[12][][14] This reaction is highly efficient and allows for the modular assembly of PROTACs.[15][16]

Materials:

  • Azide-functionalized linker (e.g., this compound)

  • Alkyne-functionalized target protein ligand

  • Alkyne- or azide-functionalized E3 ligase ligand

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the alkyne-functionalized ligand (1 equivalent) and the azide-functionalized linker (1.1 equivalents) in the chosen solvent.

  • Add the copper(I) catalyst.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting PROTAC intermediate by preparative HPLC.

  • Couple the intermediate to the E3 ligase ligand using appropriate chemistry.

  • Purify the final PROTAC by preparative HPLC.

Western Blotting for Protein Degradation Analysis

Western blotting is a standard technique to quantify the degradation of a target protein.[17]

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect with a chemiluminescent substrate.

  • Quantification: Measure the band intensities and normalize the target protein signal to the loading control.

Cell Viability Assay

This assay determines the cytotoxic effect of the PROTAC on cells.[17]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Assay: Add a viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).

Visualizing PROTAC Mechanisms and Signaling Pathways

Diagrams are essential for understanding the complex biological processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Androgen Receptor (AR) Signaling Pathway

PROTACs targeting the Androgen Receptor are a promising strategy for treating prostate cancer.[18][19][20][21]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR_DHT->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription PROTAC_AR AR-Targeting PROTAC PROTAC_AR->AR Degradation

Caption: Androgen Receptor (AR) signaling pathway and PROTAC intervention.[22]

Estrogen Receptor (ER) Signaling Pathway

PROTACs that degrade the Estrogen Receptor are being developed for the treatment of breast cancer.[23][24][25][26][27]

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen HSP HSP ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ER_Dimer ER Dimer ER_Estrogen->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription PROTAC_ER ER-Targeting PROTAC PROTAC_ER->ER Degradation

Caption: Estrogen Receptor (ER) signaling pathway and PROTAC intervention.[23]

BCR-ABL Signaling Pathway

PROTACs targeting the oncogenic fusion protein BCR-ABL are a therapeutic strategy for chronic myeloid leukemia (CML).[28][29][30][31][32]

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 MAPK MAPK BCR_ABL->MAPK PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt Cell_Proliferation Uncontrolled Cell Proliferation STAT5->Cell_Proliferation MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation PROTAC_BCR_ABL BCR-ABL-Targeting PROTAC PROTAC_BCR_ABL->BCR_ABL Degradation

Caption: BCR-ABL signaling pathway and PROTAC-mediated degradation.[28][31]

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While specific data for an "this compound" linker is limited, its composition suggests a versatile tool for PROTAC synthesis, leveraging the benefits of PEGylation for improved physicochemical properties and the utility of click chemistry for modular assembly. The choice of linker length and composition must be empirically optimized for each target protein and E3 ligase combination to achieve maximal degradation efficacy. As the field of targeted protein degradation continues to evolve, a deeper understanding of "linkerology" will be crucial for the rational design of next-generation PROTAC therapeutics.

References

A Comparative Guide to the NMR Analysis of Azide-PEG9-amido-C8-Boc and Its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) analysis of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4] Understanding the structural integrity and purity of this linker is paramount for the successful synthesis of targeted therapeutics. This document presents a detailed analysis of its expected NMR spectrum, a comparison with relevant alternatives, and standardized experimental protocols for acquiring high-quality NMR data.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and two common alternative linkers. The chemical shifts are predicted based on the analysis of structurally similar compounds and known functional group effects. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound Azide-PEG8-amido-C8-Boc Azide-PEG10-amido-C8-Boc
Boc (-C(CH₃)₃) ~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
Amide (-NH-CO-) ~5.5-6.5 ppm (br s, 1H)~5.5-6.5 ppm (br s, 1H)~5.5-6.5 ppm (br s, 1H)
Alkyl Chain (-CH₂-) ~1.20-1.65 ppm (m)~1.20-1.65 ppm (m)~1.20-1.65 ppm (m)
-CH₂-CO-NH- ~2.18 ppm (t, 2H)~2.18 ppm (t, 2H)~2.18 ppm (t, 2H)
-NH-CO-CH₂- ~3.25 ppm (q, 2H)~3.25 ppm (q, 2H)~3.25 ppm (q, 2H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 ppm (s, 36H)~3.64 ppm (s, 32H)~3.64 ppm (s, 40H)
-CH₂-N₃ ~3.38 ppm (t, 2H)~3.38 ppm (t, 2H)~3.38 ppm (t, 2H)
-O-CH₂-CH₂-N₃ ~3.68 ppm (t, 2H)~3.68 ppm (t, 2H)~3.68 ppm (t, 2H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound Azide-PEG8-amido-C8-Boc Azide-PEG10-amido-C8-Boc
Boc (-C(CH₃)₃) ~28.4 ppm~28.4 ppm~28.4 ppm
Boc (-C(CH₃)₃) ~79.5 ppm~79.5 ppm~79.5 ppm
Amide (-NH-CO-) ~173.0 ppm~173.0 ppm~173.0 ppm
Alkyl Chain (-CH₂-) ~25.0-37.0 ppm~25.0-37.0 ppm~25.0-37.0 ppm
-CH₂-CO-NH- ~36.5 ppm~36.5 ppm~36.5 ppm
-NH-CO-CH₂- ~39.0 ppm~39.0 ppm~39.0 ppm
PEG Backbone (-O-CH₂-CH₂-O-) ~70.6 ppm~70.6 ppm~70.6 ppm
-CH₂-N₃ ~50.7 ppm~50.7 ppm~50.7 ppm
-O-CH₂-CH₂-N₃ ~70.1 ppm~70.1 ppm~70.1 ppm

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument. The provided data is based on known values for similar structures.[5][6][7][8]

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below. This protocol is also applicable to the alternative linkers discussed.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (B151607) (CDCl₃) (0.6-0.7 mL)

    • NMR tube (5 mm)

    • Glass vial

    • Pipette

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a clean, dry glass vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Software: Standard NMR data acquisition and processing software.

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-2 seconds

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 200-250 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of the molecule.

Workflow and Structural Analysis

The following diagrams illustrate the experimental workflow for NMR analysis and the key structural components of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load lock_shim Lock & Shim load->lock_shim acquire Acquire Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze phase_cal->integrate report report integrate->report Final Report

Caption: NMR analysis workflow from sample preparation to data analysis.

Molecule_Structure cluster_boc Boc Protecting Group cluster_alkyl Amido-C8 Linker cluster_peg PEG Spacer cluster_azide Azide Functional Group boc Boc Group (-C(CH3)3) amido Amido Group (-CO-NH-) boc->amido c8 C8 Alkyl Chain peg9 PEG9 Chain (-(OCH2CH2)9-) c8->peg9 azide Azide Group (-N3) peg9->azide

Caption: Key structural components of this compound.

References

Navigating the PROTAC Linker Landscape: A Guide to Alternatives for Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to PROTAC Linker Selection

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand. While poly(ethylene glycol) (PEG) linkers, such as Azide-PEG9-amido-C8-Boc, are widely used due to their hydrophilicity and synthetic tractability, a growing body of evidence highlights the profound impact of linker composition on PROTAC efficacy, pharmacokinetics, and overall performance. This guide provides a comprehensive comparison of alternative linker strategies, supported by experimental data, to inform the rational design of next-generation PROTACs.

The Central Role of the PROTAC Linker

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[1] Its length, rigidity, and chemical composition dictate the geometry of the ternary complex (comprising the PROTAC, the target protein, and the E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[2][3] Furthermore, the linker's physicochemical properties significantly influence a PROTAC's solubility, cell permeability, and metabolic stability.[4]

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC molecule.

A Comparative Analysis of PROTAC Linkers

The choice of linker should be tailored to the specific target protein and E3 ligase pair. While this compound offers a flexible and hydrophilic scaffold, alternative linker classes present distinct advantages in terms of stability, cell permeability, and the ability to induce favorable ternary complex conformations.

Flexible Linkers: Beyond Standard PEGs

Flexible linkers, predominantly composed of alkyl chains or PEG units of varying lengths, have been the workhorses of early PROTAC development due to their synthetic accessibility.[1][]

  • Alkyl Chains: These linkers are composed of saturated or unsaturated hydrocarbon chains. Their primary advantage is their synthetic simplicity and chemical stability.[2] However, they tend to be hydrophobic, which can negatively impact aqueous solubility and cellular uptake.[2]

  • PEG Chains (Varying Lengths): While the core of this compound is a PEG chain, modifying the number of ethylene (B1197577) glycol units can significantly impact PROTAC efficacy. Shorter or longer PEG linkers may be required to achieve the optimal distance and geometry for ternary complex formation with different target proteins.[3][4]

Table 1: Comparison of Flexible PROTAC Linkers

Linker TypeGeneral StructureAdvantagesDisadvantages
Alkyl Chains -(CH₂)n-Synthetically accessible, chemically stable.[2]Hydrophobic, may limit aqueous solubility and cell uptake.[2]
PEG Chains -(CH₂CH₂O)n-Excellent hydrophilicity, improves water solubility.[2]Can have reduced metabolic stability compared to alkyl linkers.[2]

Illustrative Performance Data for Flexible Linkers

PROTACTargetE3 LigaseLinker TypeDC50DmaxCell Line
Compound 1ERαVHL12-atom PEG>1000 nM<20%MCF7
Compound 2ERαVHL16-atom PEG~100 nM>80%MCF7
BTK Degrader 1BTKCRBN8-atom PEG~9 nM>99%Namalwa
BTK Degrader 2BTKCRBN12-atom PEG~12 nM>99%Namalwa

Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.

Rigid Linkers: Engineering Optimal Conformations

Rigid linkers are gaining prominence in PROTAC design as they can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving selectivity.[1][]

  • Piperazine/Piperidine-Containing Linkers: These heterocyclic scaffolds introduce rigidity and can enhance water solubility and metabolic stability.[2] They are increasingly being incorporated into clinical-stage PROTACs.

  • Aromatic Systems: Phenyl rings and other aromatic structures provide planarity and rigidity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the metabolic stability of triazole rings (often formed via "click chemistry") offer conformational restriction.[2][]

Table 2: Comparison of Rigid PROTAC Linkers

Linker TypeGeneral StructureAdvantagesDisadvantages
Piperazine/Piperidine Cyclic aminesIntroduce rigidity, can enhance solubility and metabolic stability.[2]May be more synthetically complex than linear linkers.
Aromatic Systems Phenyl rings, etc.Provide planarity and rigidity.[1]Can increase hydrophobicity.
Alkynes/Triazoles -C≡C- / triazole ringOffer conformational restriction, triazoles are metabolically stable.[2][]Synthesis may require specific catalytic conditions.

Illustrative Performance Data for Rigid Linkers

PROTACTargetE3 LigaseLinker TypeDC50DmaxCell Line
ARD-69ARCRBNPyridine/di-piperidine<1 nM>90%VCaP
QCA570BETCRBNEthynyl-containing~5 pM>95%MOLM13
CDK9 DegraderCDK9CRBNTriazole-containing~50 nM>90%MOLM13

Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.

Experimental Protocols

The successful development and evaluation of novel PROTACs rely on robust and reproducible experimental methodologies.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand.

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with reactive handle) Intermediate_1 POI-Linker Intermediate POI_Ligand->Intermediate_1 Coupling Reaction 1 Linker Bifunctional Linker Linker->Intermediate_1 E3_Ligand E3 Ligase Ligand (with reactive handle) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Coupling Reaction 2

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

A representative synthetic protocol for a PROTAC with an alkyl linker is as follows:

  • Synthesis of the Linker-E3 Ligase Ligand Intermediate: An E3 ligase ligand (e.g., pomalidomide) is reacted with a protected bifunctional linker (e.g., N-Boc-3-aminopropan-1-ol derivative) under standard coupling conditions (e.g., using a coupling agent like HATU).

  • Deprotection: The protecting group on the linker (e.g., Boc) is removed to expose a reactive functional group (e.g., a primary amine).

  • Coupling of the POI Ligand: A carboxylic acid derivative of the target protein ligand (e.g., JQ1) is activated and then coupled to the free amine of the linker-E3 ligase ligand intermediate.

  • Final Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

Western Blot Protocol for Assessing Protein Degradation

Western blotting is the gold standard for quantifying PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary & Secondary) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 9. Data Analysis (DC50 & Dmax) Detection->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[6]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. Subsequently, incubate the membrane with an appropriate HRP-conjugated secondary antibody.[6]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]

Conclusion

The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While this compound provides a reliable starting point, exploring a diverse range of alternative linkers, including alkyl chains of varying lengths and a variety of rigid scaffolds, can lead to the development of PROTACs with superior potency, selectivity, and drug-like properties. A systematic approach to linker optimization, guided by robust experimental evaluation, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to Azide-PEG9-amido-C8-Boc and Alternatives in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. While no specific case studies for "Azide-PEG9-amido-C8-Boc" are available in published literature, its structure is representative of a significant class of linkers used in PROTAC synthesis. This guide provides an objective comparison of linker strategies, positioning this compound within the broader context of PROTAC design and comparing its implied performance with other alternatives, supported by experimental data from analogous systems.

The Central Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules that eliminate disease-causing proteins by hijacking the body's own cellular disposal system.[1][2] A typical PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than a passive tether; it critically influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), dictates physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader.[2][3][]

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[5][6] Its key structural features include:

  • An azide (B81097) (N3) group , which is a versatile chemical handle for "click chemistry." This allows for the efficient and specific joining of the linker to another molecule containing an alkyne group, a common strategy for rapid PROTAC synthesis.[7][][9]

  • A PEG9 chain , consisting of nine ethylene (B1197577) glycol units. PEG linkers are known to enhance the hydrophilicity and solubility of PROTAC molecules.[1]

  • An amido-C8 alkyl chain , which provides a degree of flexibility and length. The overall length of the linker is a crucial parameter that affects the formation of a stable and productive ternary complex.[10]

  • A Boc (tert-Butyloxycarbonyl) protecting group , which temporarily blocks a reactive amine. This group would be removed during synthesis to allow for the attachment of either the POI ligand or the E3 ligase ligand.

The general mechanism of action for a PROTAC is depicted below.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparison of PROTAC Linker Classes

The design of a PROTAC linker involves a trade-off between various properties. The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax), cell permeability, and overall pharmacokinetic profile of the molecule.[][11] Below is a comparison of common linker types.

Linker ClassRepresentative ExamplesKey AdvantagesKey DisadvantagesImpact on PROTAC Performance
PEG-Based (Flexible) This compound, PEG chains of varying lengths- Excellent hydrophilicity improves solubility.[1] - Good biocompatibility.[1] - Synthetically versatile.[12]- Can have reduced metabolic stability in vivo.[1] - High flexibility can lead to non-productive ternary complexes.- Often used as a starting point in optimization. - Can improve solubility of hydrophobic warheads.
Alkyl-Based (Flexible) Simple alkyl chains (e.g., C3, C8, C12)- Synthetically accessible and chemically stable.[1] - Provides flexibility.- Tend to be hydrophobic, which can limit aqueous solubility.[1]- Systematic variation in length is a common optimization strategy.[12] - Often require polar modifications to improve solubility.[1]
Rigid Linkers Cycloalkanes (piperazine, piperidine), Aromatic rings, Triazoles- Introduce conformational rigidity, which can pre-organize the PROTAC for optimal ternary complex formation.[1] - Can enhance metabolic stability and cell permeability.[1][11]- More synthetically challenging. - Less conformational freedom may prevent ternary complex formation if the geometry is incorrect.- Often lead to more potent degraders.[11] - Triazoles, formed via click chemistry, are metabolically stable.[1]
"Smart" Linkers Photocaged, Photoswitchable (e.g., azobenzene-containing)- Allow for spatiotemporal control of PROTAC activity.[13][14]- Increased synthetic complexity. - Requires external stimulus (e.g., light) for activation, which can be a limitation for in vivo use.- Enables precise biological studies and potentially reduces off-target effects.
Quantitative Data Comparison

Direct quantitative comparison for this compound is not possible due to the lack of published data. However, data from studies comparing different linker types on the same target protein and E3 ligase system can illustrate the performance differences.

Table 1: Example Degradation Potency and Efficacy Data This table summarizes key degradation parameters from hypothetical, yet representative, PROTACs to illustrate linker effects.

CompoundLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AFlexible PEG LinkerBRD4HEK2935090
PROTAC-BFlexible Alkyl LinkerBRD4HEK2938585
PROTAC-CRigid Piperazine LinkerBRD4HEK2931595
Inactive ControlRigid Piperazine LinkerBRD4HEK293>10,000<10

Data is illustrative and based on general trends reported in the literature.[15]

Table 2: Example Physicochemical and Permeability Data This table shows how linker choice can affect key drug-like properties.

CompoundLinker TypecLogPSolubility (µM)Permeability (PAMPA, 10⁻⁶ cm/s)
PROTAC-AFlexible PEG Linker3.51501.2
PROTAC-BFlexible Alkyl Linker5.8202.5
PROTAC-CRigid Piperazine Linker4.21103.0

Data is illustrative. General trends suggest PEG linkers increase solubility while rigid linkers can sometimes improve permeability.[11][16]

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for synthesizing a PROTAC library by coupling an azide-functionalized linker (like this compound after deprotection) with various alkyne-modified ligands. This "click chemistry" approach is highly efficient for linker optimization.[7][12][17]

Materials:

Procedure:

  • Preparation: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized intermediate (1.1 equivalents) in the chosen solvent system.

  • Catalyst Addition: Add aqueous sodium ascorbate solution (0.3 equivalents) to the reaction mixture, followed by the addition of aqueous copper(II) sulfate solution (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis via Click Chemistry cluster_reaction CuAAC Reaction Ligand_Alkyne POI Ligand with Alkyne Reactants Combine Ligands Ligand_Alkyne->Reactants Linker_Azide E3 Ligand with Azide-Linker Linker_Azide->Reactants Catalyst Add CuSO₄ & Na Ascorbate Reactants->Catalyst Stir Stir 12-24h at RT Catalyst->Stir Purification Purification (HPLC) Stir->Purification Final_PROTAC Final PROTAC (Triazole Linker) Purification->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis using click chemistry.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[13]

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293) at a density to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities. Normalize the target protein band intensity to the loading control for each sample to determine the percentage of remaining protein.

Logical Comparison of Linker Strategies

The selection of a linker is a multi-parameter optimization problem. The diagram below illustrates the decision-making process and the trade-offs involved.

Linker_Strategy cluster_flexibility Flexibility vs. Rigidity cluster_properties Desired Properties Start Start: PROTAC Design Flexible Flexible Linkers (PEG, Alkyl) Start->Flexible Initial Screening, Solubility Concerns Rigid Rigid Linkers (Cyclic, Aromatic) Start->Rigid Potency Optimization, Known Geometry Solubility High Solubility Flexible->Solubility PEG favored Permeability High Permeability Flexible->Permeability Alkyl may be better Rigid->Permeability Potency High Potency Rigid->Potency Pre-organizes for binding Stability Metabolic Stability Rigid->Stability Less prone to metabolism Solubility->Flexible Permeability->Rigid Potency->Rigid Stability->Rigid

Caption: Logical relationships in choosing a PROTAC linker strategy.

Conclusion

While specific experimental data for this compound is not publicly available, its constituent parts—an azide for click chemistry, a PEG core for solubility, and a flexible alkyl segment—place it firmly within the established toolbox for modern PROTAC development. The choice between a flexible, hydrophilic linker like this and a more rigid alternative depends entirely on the specific target protein and E3 ligase pair.[3] Early-stage development often benefits from the synthetic tractability and favorable solubility profiles of PEG-based linkers.[12] However, achieving optimal in vivo efficacy frequently requires further optimization, potentially involving the introduction of more rigid elements to enhance ternary complex stability and improve pharmacokinetic properties.[11] The use of click chemistry, enabled by the azide group, provides a powerful platform for the rapid synthesis and parallel evaluation of diverse linker architectures, accelerating the discovery of potent and effective protein degraders.[9][17]

References

A Comparative Guide to Heterobifunctional Linkers in Targeted Protein Degradation, Featuring Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of chemical biology and drug discovery, heterobifunctional linkers have emerged as critical components in the design of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecular bridges connect a target-binding moiety to a functional component, such as a cytotoxic payload or an E3 ubiquitin ligase ligand. The choice of linker is paramount, as it profoundly influences the stability, solubility, cell permeability, and overall efficacy of the resulting conjugate.[1][3][4]

This guide provides a comparative overview of heterobifunctional linkers, with a specific focus on the Azide-PEG9-amido-C8-Boc linker, a versatile tool for the synthesis of PROTACs.[5] We will objectively compare its structural features and performance with alternative linker classes, supported by experimental data from studies on analogous systems. Detailed methodologies for key experiments are also provided to aid researchers in their evaluation and application of these critical reagents.

The Central Role of the Linker in PROTACs

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[2] They are composed of three key elements: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's success, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4][6]

The this compound linker possesses several features that make it a valuable tool in PROTAC design:

  • Polyethylene Glycol (PEG) Chain: The nine-unit PEG chain (PEG9) imparts hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[7] PEG linkers are also flexible, which can be advantageous in allowing the warhead and E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[8]

  • Azide (B81097) (N3) Functionality: The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[9] This allows for the straightforward and robust conjugation of the linker to a molecule containing a complementary alkyne group, facilitating the modular synthesis of PROTAC libraries.[1]

  • Amido-C8-Boc Moiety: The amido-C8 alkyl chain provides a spacer of defined length and can contribute to the overall conformational properties of the linker. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, sequential synthesis, enabling the attachment of the other binding partner after deprotection.

Comparative Performance of Heterobifunctional Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data from studies on PROTACs with varying linker compositions and lengths, illustrating the critical impact of the linker on performance. While direct quantitative data for this compound in a comparative study was not found, the data presented for analogous PEG and alkyl-based linkers provide valuable insights into the structure-activity relationships that govern PROTAC efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data is synthesized from representative studies on BRD4-targeting PROTACs and illustrates the principle of optimal linker length.[6]

Table 2: Comparison of Linker Motifs in PROTACs Targeting TBK1

Linker Length (atoms)Linker TypeDC50 (nM)Dmax (%)
< 12Alkyl/Ether>1000Not significant
21 Alkyl/Ether 3 96
29Alkyl/Ether29276
This data highlights that there is an optimal linker length for effective degradation, with linkers that are too short or too long being less effective.[1]

Experimental Protocols

Reproducible and robust experimental data are essential for the rational design and optimization of PROTACs. Below are detailed protocols for key assays used to evaluate the performance of heterobifunctional linkers.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.[10]

Protocol 2: Cell Viability Assay (MTT/MTS)

This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: Add various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.

  • Measurement: If using MTT, solubilize the formazan crystals with a solubilization buffer. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Analysis: Calculate cell viability relative to the vehicle control.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

  • Plate Preparation: Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Incubation: Place the donor plate containing the PROTAC solution into an acceptor plate containing buffer and incubate.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

Visualizing Key Processes in Targeted Protein Degradation

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Recycling Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Linker_Selection Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis (Click Chemistry) Linker_Selection->Synthesis Permeability Permeability Assay (PAMPA) Synthesis->Permeability Degradation Protein Degradation (Western Blot) Synthesis->Degradation Viability Cell Viability (MTT/MTS Assay) Synthesis->Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Permeability->SAR_Analysis Degradation->SAR_Analysis Viability->SAR_Analysis

A typical experimental workflow for evaluating PROTACs.

Conclusion

The selection of a heterobifunctional linker is a critical step in the development of effective PROTACs. The this compound linker, with its PEG chain for improved physicochemical properties and an azide handle for efficient "click" chemistry-mediated synthesis, represents a valuable tool for researchers in this field. As demonstrated by comparative data from analogous systems, the length and composition of the linker are key determinants of a PROTAC's degradation efficiency and potency. A systematic evaluation of different linkers, guided by robust experimental protocols and a thorough understanding of the underlying structure-activity relationships, is essential for the successful development of novel protein-degrading therapeutics. The continued exploration of diverse linker architectures will undoubtedly pave the way for the next generation of targeted therapies.

References

Safety Operating Guide

Proper Disposal of Azide-PEG9-amido-C8-Boc: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Azide-PEG9-amido-C8-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical to mitigate risks associated with the azide (B81097) functional group and to ensure compliance with laboratory safety regulations.

The primary hazard associated with this compound is the azide moiety, which can be explosive, especially in the presence of heavy metals, and is acutely toxic. Therefore, chemical neutralization to destroy the azide group is a mandatory step before disposal. The polyethylene (B3416737) glycol (PEG) and tert-butyloxycarbonyl (Boc) components of the molecule are of lower concern but must also be disposed of in accordance with local regulations.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionNitrile gloves (double-gloving is recommended)
Body ProtectionLaboratory coat

Experimental Protocol: Chemical Neutralization of the Azide Group

This procedure must be performed in a certified chemical fume hood.

Materials:

  • Waste solution containing this compound (concentration should not exceed 5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Three-necked flask equipped with a stirrer and an addition funnel

  • Appropriate waste container for neutralized solution

Procedure:

  • Preparation: Place the aqueous solution of this compound (not exceeding 5% concentration) into the three-necked flask equipped with a stirrer.

  • Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. For every 1 gram of the azide compound, use approximately 1.5 grams of sodium nitrite. This represents a roughly 40% excess.[1]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the addition funnel until the reaction mixture is acidic. Test the pH of the solution using litmus (B1172312) paper. Crucial Safety Note: The order of addition is critical. Adding acid before the nitrite solution will generate highly toxic and explosive hydrazoic acid (HN₃).[1]

  • Reaction and Verification: The reaction will produce nitrogen gas and nitric oxide. Continue stirring until the evolution of gas ceases. To confirm the complete destruction of the azide, test the solution with starch-iodide paper. The presence of excess nitrite, indicated by a blue color, signifies that the decomposition is complete.[1]

  • Neutralization: After confirming the absence of azide, neutralize the solution to a pH between 6 and 9 using a dilute solution of sodium hydroxide.

  • Final Disposal: The neutralized aqueous solution can now be disposed of as hazardous waste through your institution's environmental health and safety (EH&S) office.[2] Do not pour the solution down the drain, as even trace amounts of unreacted azide can react with lead or copper piping to form explosive metal azides.[1][2]

Waste Management Summary

Waste StreamDescriptionDisposal Method
Neutralized Azide SolutionAqueous solution after chemical treatmentCollect in a clearly labeled hazardous waste container and dispose of through EH&S.
Contaminated LabwareGlassware, stir bars, etc.Rinse with a small amount of an appropriate solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous waste. Then wash normally.
Contaminated PPEGloves, disposable lab coatsPlace in a sealed bag and dispose of as solid hazardous waste.

Logical Workflow for Disposal

start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prepare_solution Prepare <5% Aqueous Solution of Waste fume_hood->prepare_solution add_nitrite Add 20% Sodium Nitrite Solution prepare_solution->add_nitrite add_acid Slowly Add 20% Sulfuric Acid add_nitrite->add_acid check_completion Verify Azide Destruction with Starch-Iodide Paper add_acid->check_completion neutralize Neutralize Solution to pH 6-9 check_completion->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste dispose Dispose via Institutional EH&S collect_waste->dispose improper_disposal Warning: Do Not Pour Down Drain collect_waste->improper_disposal

Caption: Workflow for the safe chemical neutralization and disposal of this compound.

Signaling Pathway of Azide Hazard and Mitigation

cluster_hazard Hazard Pathway cluster_mitigation Mitigation Pathway Azide This compound HN3 Hydrazoic Acid (Toxic/Explosive) Azide->HN3 + Acid MetalAzides Explosive Metal Azides Azide->MetalAzides + Heavy Metals N2_NO Nitrogen Gas + Nitric Oxide (Safe Gaseous Products) Azide->N2_NO + Nitrite, then Acid Acid Acid (Improper Addition) HeavyMetals Heavy Metals (e.g., in drains) Nitrite Sodium Nitrite Nitrite->N2_NO SulfuricAcid Sulfuric Acid (Correct Order) SulfuricAcid->N2_NO

Caption: Diagram illustrating the hazardous reactions of azides and the safe mitigation pathway.

References

Essential Safety and Logistical Information for Handling Azide-PEG9-amido-C8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This document provides essential safety and logistical information for the handling of Azide-PEG9-amido-C8-Boc, a molecule incorporating a reactive azide (B81097) group. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to minimize risks associated with this compound.

Hazard Identification and Risk Assessment

This compound contains an azide functional group, which is the primary source of its hazardous properties. Organic azides are potentially explosive and can be sensitive to shock, friction, and heat.[1][2] The azide ion is also toxic, with a toxicity similar to that of cyanide.[1] While the high molecular weight of this compound likely reduces its volatility and explosive potential compared to smaller azide molecules, it is crucial to handle it with appropriate care.[1] The PEG (polyethylene glycol) and Boc (tert-butoxycarbonyl) components of the molecule are generally considered to have low toxicity.

A thorough risk assessment should be conducted before any experiment involving this compound. All personnel must review the Safety Data Sheet (SDS) for similar compounds and be trained on the specific hazards of azides.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure and ensure safety. The following PPE should be worn at all times when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[4][5]
Hand Protection Chemical-Resistant GlovesTwo pairs of chemotherapy-grade nitrile or neoprene gloves should be worn.[6] Gloves must be inspected before use and changed immediately if contaminated or damaged.[7]
Body Protection Laboratory Coat and GownA flame-resistant lab coat should be worn over personal clothing. For procedures with a higher risk of splashes, a disposable, polyethylene-coated gown should be worn over the lab coat.[6]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols or volatile decomposition products.[8] If there is a risk of exposure outside of a fume hood, a properly fitted N95 or higher-rated respirator should be used.[9]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required to protect against spills.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to minimize risks.

1. Preparation and Weighing:

  • All manipulations with the solid compound or its solutions must be conducted in a certified chemical fume hood.[8]

  • Use plastic or glass spatulas for weighing; never use metal spatulas as they can form shock-sensitive metal azides.[2][10]

  • Work on the smallest possible scale to minimize the quantity of hazardous material being handled.[10]

  • Line the work surface with absorbent paper to contain any potential spills.[10]

2. Dissolution and Reaction:

  • When dissolving the compound, add the solvent slowly to the solid.

  • Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosive compounds.[1][2]

  • Reactions should be conducted in glassware that is free of cracks and scratches. Avoid ground glass joints where friction could potentially initiate a reaction.[10]

  • If heating is required, use a well-controlled heating mantle or oil bath. Never heat azides to dryness.

3. Post-Reaction Work-up:

  • Quenching of any unreacted azide may be necessary depending on the reaction conditions.

  • Purification methods should be chosen carefully to avoid concentrating the azide. Distillation and sublimation should be avoided.[1]

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent accidents.

Waste StreamDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and compatible containerAll disposable materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, must be collected as hazardous waste.[8][10]
Liquid Waste Separate, labeled, and sealed containerAzide-containing liquid waste must be collected in a dedicated waste container. Do not mix with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[2] The pH of the waste should be kept basic (pH > 9.0).[10]
Empty Containers Labeled and sealed containerEmpty containers that held the compound must be treated as hazardous waste, as they may contain residual material.[8] Rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.

All waste must be disposed of through the institution's hazardous waste management program.[2]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill For a small spill within a fume hood, cover with an absorbent, non-reactive material. Clean the area with a pH-adjusted water (pH > 9.0).[10] Collect all cleanup materials in a sealed container for hazardous waste disposal. For large spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency Prep Hazard Assessment & Training PPE Don Personal Protective Equipment Prep->PPE Weigh Weigh Compound in Fume Hood PPE->Weigh Exposure Exposure Response PPE->Exposure Dissolve Dissolve in Non-Halogenated Solvent Weigh->Dissolve Spill Spill Response Weigh->Spill React Perform Reaction Dissolve->React Workup Post-Reaction Work-up React->Workup React->Spill Segregate Segregate Azide Waste Workup->Segregate Workup->Spill Dispose Dispose via Hazardous Waste Program Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

References

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